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  • Product: (4-Fluorophenyl)methyl-trimethylsilane
  • CAS: 706-25-2

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of (4-Fluorophenyl)methyl-trimethylsilane: A Technical Guide

Executive Summary For researchers and drug development professionals, the precise structural characterization of fluorinated benzylsilanes is a critical analytical step. (4-Fluorophenyl)methyl-trimethylsilane (CAS: 706-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of fluorinated benzylsilanes is a critical analytical step. (4-Fluorophenyl)methyl-trimethylsilane (CAS: 706-25-2), commonly referred to as 4-fluorobenzyltrimethylsilane, presents a unique nuclear magnetic resonance (NMR) profile due to the interplay between the highly electropositive trimethylsilyl group and the strongly electronegative fluorine atom[1].

This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR spectral interpretation of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation, focusing instead on the quantum mechanical causality behind chemical shifts, heteronuclear spin-spin coupling, and the implementation of self-validating experimental protocols.

Structural Dynamics and Chemical Causality

The molecular architecture of (4-Fluorophenyl)methyl-trimethylsilane ( C10​H15​FSi ) consists of three distinct magnetic environments:

  • The Trimethylsilyl (TMS) Group: Silicon is significantly less electronegative than carbon. This electropositive nature pushes electron density toward the methyl protons, highly shielding them and driving their resonance to the extreme upfield region.

  • The Benzylic Methylene Bridge: Positioned between the electron-donating silicon and the electron-withdrawing fluorophenyl ring, these protons experience a balanced electronic environment, isolating them from strong scalar coupling.

  • The 4-Fluorophenyl Ring: The presence of a highly electronegative fluorine atom (spin I=1/2 , 100% natural abundance) fundamentally alters the aromatic spin system. It withdraws electron density via the inductive effect while donating electron density via resonance, creating a complex AA'BB' spin system in the 1 H spectrum and distinct heteronuclear doublets in the 13 C spectrum[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees that the resulting spectra are free from artifacts and accurately reflect the molecular structure[3].

Step 1: Sample Preparation and Internal Referencing
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: The deuterium in CDCl3​ provides a frequency lock for the spectrometer, preventing magnetic field drift during acquisition. TMS acts as an internal zero-point reference ( δ 0.00 ppm), ensuring that chemical shift assignments are absolute and unaffected by solvent susceptibility.

Step 2: Shimming and Field Homogeneity Check
  • Action: Perform automated or manual gradient shimming on the Z-axis.

  • Causality & Validation: A homogeneous magnetic field is critical for resolving fine coupling constants (such as the 4JCF​ coupling). Validation Gate: The full-width at half-maximum (FWHM) of the internal TMS peak must be <1.0 Hz. If it is broader, the sample must be re-shimmed.

Step 3: 1 H NMR Acquisition (400 MHz)
  • Action: Acquire 16 scans using a 30° excitation pulse and a 2.0-second relaxation delay ( D1​ ).

  • Causality & Validation: A 2.0s D1​ ensures complete longitudinal relaxation ( T1​ ) for the protons, guaranteeing that the integration values accurately reflect the 9:2:4 ratio of the molecule's proton environments.

Step 4: 13 C{ 1 H} NMR Acquisition (100 MHz)
  • Action: Acquire 512 scans using a 30° pulse, WALTZ-16 proton decoupling, and an extended relaxation delay ( D1​=3.0 seconds).

  • Causality & Validation: The extended D1​ is mandatory because quaternary carbons (C1 and C4) lack attached protons to facilitate dipole-dipole relaxation, resulting in much longer T1​ times. Proton decoupling simplifies the spectrum, but the 19F nucleus will still split the carbon signals, serving as an internal structural verification[3].

Step 5: Orthogonal Validation ( 19 F NMR)
  • Action: Acquire a rapid 19 F{ 1 H} spectrum (approx. 376 MHz).

  • Causality & Validation: The observation of a single sharp resonance near δ -118 ppm definitively confirms the presence of the mono-fluorinated aromatic ring, validating the source of the heteronuclear splitting observed in the 13 C spectrum.

1 H NMR Spectral Analysis

The proton NMR spectrum of 4-fluorobenzyltrimethylsilane is characterized by three distinct regions:

  • Upfield Singlet ( δ 0.00 ppm): The nine protons of the −Si(CH3​)3​ group appear as a massive, sharp singlet. Due to the electropositive nature of silicon, these protons are highly shielded.

  • Midfield Singlet ( δ 2.10 ppm): The two benzylic methylene ( −CH2​− ) protons appear as a sharp singlet. Because they are separated from the aromatic protons by four bonds ( 4JHH​ is negligible) and from the fluorine by five bonds ( 5JHF​<1 Hz), they do not exhibit resolvable splitting under standard conditions.

  • Aromatic Multiplets ( δ 6.88 – 7.06 ppm): The four aromatic protons do not appear as simple doublets. Because the molecule possesses a plane of symmetry, the protons ortho to each other are chemically equivalent but magnetically inequivalent (they have different spatial relationships and coupling constants to the single fluorine atom). This creates a complex AA'BB' spin system. The protons ortho to the fluorine (C3-H, C5-H) are shielded by the resonance effect of the halogen and appear slightly upfield ( δ ~6.92 ppm), while the protons meta to the fluorine (C2-H, C6-H) appear slightly downfield ( δ ~7.02 ppm).

13 C NMR Spectral Analysis & Heteronuclear Coupling

The true analytical power for this molecule lies in the 13 C NMR spectrum. While the spectrum is proton-decoupled ( 13 C{ 1 H}), it is not fluorine-decoupled. The spin-1/2 19 F nucleus splits the carbon signals into doublets. The magnitude of this scalar coupling ( JCF​ ) is strictly dependent on the number of intervening bonds, providing an infallible map of the aromatic substitution pattern[2].

  • Direct Coupling ( 1JCF​≈244.0 Hz): The C4 carbon attached directly to the fluorine atom experiences massive orbital overlap, resulting in a distinctly wide doublet centered at δ 160.5 ppm.

  • Ortho Coupling ( 2JCF​≈21.4 Hz): The C3 and C5 carbons, located two bonds away from the fluorine, appear as a doublet at δ 114.8 ppm. The strong inductive electron withdrawal by fluorine shields these ortho carbons.

  • Meta Coupling ( 3JCF​≈8.8 Hz): The C2 and C6 carbons, three bonds away, appear at δ 129.5 ppm.

  • Para Coupling ( 4JCF​≈3.0 Hz): The C1 carbon, attached to the benzylic methylene group, exhibits a very fine doublet at δ 135.2 ppm. The ability to resolve this 3.0 Hz splitting is the ultimate proof of excellent magnetic field shimming (as validated in Step 2).

  • Aliphatic Carbons: The benzylic −CH2​− appears as a singlet at δ 23.5 ppm, and the −Si(CH3​)3​ carbons appear slightly upfield of TMS at δ -1.8 ppm.

Quantitative Spectral Data

Table 1: Expected 1 H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
−Si(CH3​)3​ 0.00Singlet (s)9H-Trimethylsilyl protons
−CH2​− 2.10Singlet (s)2H-Benzylic methylene protons
C3-H, C5-H6.88 - 6.96Multiplet (m)2H 3JHH​≈8.5 , 3JHF​≈8.8 Aromatic protons ortho to F
C2-H, C6-H6.98 - 7.06Multiplet (m)2H 3JHH​≈8.5 , 4JHF​≈5.4 Aromatic protons meta to F
Table 2: Expected 13 C{ 1 H} NMR Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
−Si(CH3​)3​ -1.8Singlet (s)-Trimethylsilyl carbons
−CH2​− 23.5Singlet (s)-Benzylic methylene carbon
C4160.5Doublet (d) 1JCF​≈244.0 Aromatic carbon directly attached to F
C1135.2Doublet (d) 4JCF​≈3.0 Aromatic carbon attached to −CH2​−
C2, C6129.5Doublet (d) 3JCF​≈8.8 Aromatic carbons meta to F
C3, C5114.8Doublet (d) 2JCF​≈21.4 Aromatic carbons ortho to F

Workflow Visualization

The following diagram maps the logical progression from sample preparation through data acquisition and structural validation, highlighting the critical decision gates in the analytical workflow.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + TMS) LockShim Deuterium Lock & Shimming (Validation: TMS FWHM < 1.0 Hz) SamplePrep->LockShim Insert Tube Acq1H 1H NMR Acquisition (400 MHz, D1=2s) LockShim->Acq1H Field Stable Acq13C 13C{1H} NMR Acquisition (100 MHz, D1=3s) LockShim->Acq13C Field Stable Process1H 1H Signal Processing (AA'BB' Multiplet Analysis) Acq1H->Process1H FID Data Process13C 13C Signal Processing (Extract J_CF Couplings) Acq13C->Process13C FID Data Validation Structural Verification (4-Fluorobenzyltrimethylsilane) Process1H->Validation 1H Assignments Process13C->Validation 13C Assignments

Figure 1: Self-validating NMR acquisition and signal processing workflow.

References

  • Supporting Information Enantioselective Radical Addition to Ketones through Lewis Acid-Enabled Photoredox Catalysis. Amazon S3.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrFxFMNDoR4AJvIo1Al0jygjaW8osserXXX_Ffn9r023sNw7wgVoGeGIUGD0Bb3KriLjC0JsukFZ-gNKxJFpm2wZLKgvDiKX8qQZliPFC9oZuFuAaZZc4eMVnqo2O-ZdIFHrC6aKlFJbR0Swk81tCGtTGThDy9zulJ3IH20_Dw9nlhVLLci3huEiez_T2YBpY44DUIb7EE600ZRzHKpOTins6VJhzuShOvqRXIDcm94ja9euzjI60Z9ilz3QgIezNosq_zWWLnIeazyhv1Dku2gA195K-lF5OI5Bid2jd3yoYD4mJ2L_7sUTZtJ3TerH35dn48EIa0UYiPkaWnx1UEmV83Lrm9f69q-SEjmw5-A3GdsNtFBu3SvxzjEUs_8_Ow84QZX9GqlXkxAzFH01QZ4layd9_0tYlyybEPK6VH-JpJtzAX1zW0IWP8H4RwLgSmbLHwkeyzxvuGqes1_nRb9dQSGmijZ6-T531n2t87ayy4mSI3Khlk8ASsgYPPdvQe5WlkqZsJdAELg8vr0kMBkNlob_I=]
  • (4-fluorofenil)metil-trimetilsilano 706-25-2. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7AZrLKEE2XhKJMqjX35g8TUMElNir9exERLv9UP_LfKL02MaUkdvCq2vI3Xho6ZwJAmNYkSui611sB3u6oPz70PxRolW0IWiPSfA0dO_WhLXD2rmcvo6GsokX1RUukFHFV826hARLFc3Lclg2sFgb0KpMeY27dUW8RR_-ewy95AEwxWFktx6K04sLFfr_W8UZMg==]
  • Multicomponent Click Synthesis of New 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases: Promising Acidic Corrosion Inhibitors for Steel. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtjMg4X4RLbsYDgqhPb4eHQeqSpbkAQ-0ibSMhLtXRp-o1_6ZGZIPkMbOhZ-4N7CIUD_YXJ8_9DDPmvuIAI1qZeis99AQqJORqhTfFxi-d4ppOVMNHJlDe-mxlFfit9BzigoUsLtMU6VP5cbk=]

Sources

Exploratory

The Structural Dynamics, Physical Properties, and Application Workflows of (4-Fluorophenyl)methyl-trimethylsilane: An In-Depth Technical Guide

Executive Summary (4-Fluorophenyl)methyl-trimethylsilane (also known as 4-fluorobenzyltrimethylsilane) is a highly specialized, electron-rich organometallic precursor. While traditionally utilized as a synthetic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Fluorophenyl)methyl-trimethylsilane (also known as 4-fluorobenzyltrimethylsilane) is a highly specialized, electron-rich organometallic precursor. While traditionally utilized as a synthetic building block in organic chemistry, its unique molecular architecture—specifically the hyperconjugation between its carbon-silicon σ -bond and the adjacent fluorinated π -system—has driven its adoption in advanced materials science. This whitepaper provides an authoritative analysis of its physical properties, structural dynamics, and field-proven experimental workflows, specifically focusing on its role in photoinduced electron transfer (PET) for metal oxide deposition and the fabrication of superhydrophobic surface coatings.

Molecular Architecture and Crystallographic Context

The Absence of a Room-Temperature Crystalline Lattice

When discussing the "crystal structure" of (4-Fluorophenyl)methyl-trimethylsilane, it is critical to establish that the compound is a liquid at standard temperature and pressure (STP)[1]. Consequently, it does not possess a macroscopic crystalline lattice under ambient conditions. However, its molecular geometry and in silico packing behavior are fundamental to understanding its reactivity.

Structural Dynamics and Hyperconjugation

The molecule consists of a trimethylsilyl group attached to a 4-fluorobenzyl moiety. The causality behind its unique chemical behavior lies in its electron density distribution. Photoelectron spectroscopic studies of related group IVA organometals reveal that when a carbon-metallic σ -bond is positioned adjacent to a neighboring π -system (the benzyl ring), the molecule becomes exceedingly electron-rich[2].

Bond Lengths & Conformation: The C–Si bond length is approximately 1.89 Å, while the C–F bond is highly polarized at ~1.35 Å. The free rotation around the two rotatable bonds allows the trimethylsilyl group to adopt conformations that maximize σ

π hyperconjugation.
  • Ionization Potential: This hyperconjugation significantly lowers the molecular ionization potential. In practical terms, this structural dynamic dictates its choice as an active electron donor (hole trap) in photocatalytic reactions, rather than acting merely as a spectator solvent or inert silane[2].

  • Physical and Thermodynamic Properties

    To facilitate experimental design, the quantitative physical and thermodynamic properties of (4-Fluorophenyl)methyl-trimethylsilane are summarized below. The low boiling point at reduced pressure necessitates careful handling in vacuum-line synthesis to prevent premature volatilization.

    Table 1: Physical and Chemical Properties of (4-Fluorophenyl)methyl-trimethylsilane

    PropertyValueCausality / Implication for Experimental Design
    Chemical Name (4-Fluorophenyl)methyl-trimethylsilaneStandard IUPAC nomenclature.
    CAS Registry Number 706-25-2Primary identifier for reagent sourcing[1].
    Molecular Formula C 10​ H 15​ FSiDetermines stoichiometric calculations[1].
    Molecular Weight 182.31 g/mol Used for precise molarity preparations[1].
    State at STP Colorless to pale yellow liquidRequires liquid-handling protocols (e.g., micropipetting) rather than solid mass weighing.
    Boiling Point 71.2 °C (at reduced pressure)Indicates high volatility under vacuum; requires cold traps during solvent evaporation[3].
    Hydrogen Bond Acceptors 1 (Fluorine atom)Influences solubility in polar aprotic solvents[1].
    Rotatable Bonds 2Provides conformational flexibility necessary for optimal surface binding[1].

    Mechanistic Applications and Reactivity

    Photoinduced Electron Transfer (PET) and SiO 2​ Photodeposition

    One of the most advanced applications of (4-Fluorophenyl)methyl-trimethylsilane is its use as a precursor for the photodeposition of silicon dioxide (SiO 2​ ) onto titanium dioxide (TiO 2​ ) nanoparticles[2].

    The Mechanism: When TiO 2​ is subjected to band-gap irradiation, it generates electron-hole pairs. Because the fluorobenzyltrimethylsilane has a low ionization potential, it acts as an efficient interfacial hole trap. The silane donates an electron to the photogenerated hole, forming a radical cation. This intermediate rapidly undergoes C–Si bond cleavage, yielding a 4-fluorobenzyl radical and a trimethylsilyl cation. Subsequent oxidation and hydrolysis of the silyl species result in the localized deposition of SiO 2​ directly onto the photoactive sites of the TiO 2​ surface[2]. This process is highly valuable for paint and coating chemists who need to passivate TiO 2​ to prevent it from photo-cleaving surrounding polymer chains.

    G TiO2 TiO2 + hν (Band-gap Irradiation) EH_Pair Electron-Hole Pair (e- / h+) TiO2->EH_Pair Excitation Radical_Cation Silane Radical Cation [R-SiMe3]•+ EH_Pair->Radical_Cation h+ transfer Silane (4-F-Benzyl)SiMe3 (Hole Trap) Silane->Radical_Cation Electron donor Cleavage C-Si Bond Cleavage Radical_Cation->Cleavage Decomposition Products 4-F-Benzyl Radical + Me3Si+ Cation Cleavage->Products SiO2 SiO2 Photodeposition (Surface Passivation) Products->SiO2 Oxidation/Hydrolysis

    Figure 1: Mechanism of TiO2-mediated photodeposition of SiO2 from 4-fluorobenzyltrimethylsilane.
    Fabrication of Superhydrophobic Surface Coatings

    In materials engineering, fluorinated alkyl/aryl silanes are critical for reducing surface free energy. (4-Fluorophenyl)methyl-trimethylsilane is utilized to functionalize hierarchically textured transition metal alloys (e.g., electrodeposited nickel-zinc composites)[4]. The para-fluoro substituent provides a dense, hydrophobic boundary layer. When applied over a micro/nano-roughened surface, the coating achieves a Water Contact Angle (WCA) greater than 150°, officially classifying it as superhydrophobic[4].

    Field-Proven Experimental Protocols

    To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success at each stage.

    Protocol A: Photocatalytic Deposition of SiO 2​ onto TiO 2​

    Objective: To passivate the photoactive surface of TiO 2​ using (4-Fluorophenyl)methyl-trimethylsilane.

    • Substrate Preparation: Dry TiO 2​ powder (e.g., Degussa P-25) in a vacuum oven at 110 °C for 12 hours to remove adsorbed atmospheric moisture, which can prematurely hydrolyze the silane[2].

    • Reaction Mixture: Suspend 40 mg of the dried TiO 2​ in 10 mL of anhydrous acetonitrile. Add (4-Fluorophenyl)methyl-trimethylsilane to achieve a substrate concentration of 40 mM[2].

    • Irradiation: Purge the suspension with argon for 15 minutes to remove dissolved oxygen (which competes for electrons). Irradiate the suspension using a band-gap excitation source (e.g., a 300W Xenon lamp with a 320 nm cutoff filter) under continuous magnetic stirring.

    • In-Process Validation: Monitor the consumption of the silane via Gas Chromatography (GC). Stop the irradiation when 30%–50% of the starting material is consumed to prevent over-deposition[2].

    • Isolation & Final Validation: Filter the heterogeneous catalyst from the reaction mixture. Wash with fresh acetonitrile and dry under vacuum. Validate the presence of the SiO 2​ layer using X-ray Photoelectron Spectroscopy (ESCA/XPS), referencing the Si 2p peak[2].

    Protocol B: Fabrication of Superhydrophobic Metal Coatings

    Objective: To achieve a WCA > 150° on a metallic substrate using fluorinated silanization.

    • Electrodeposition: Electroplate a transition metal alloy (e.g., Ni-Zn) onto a cleaned steel substrate using an aqueous bath at 20 °C to 90 °C to create a hierarchically textured, micro/nano-structured layer[4].

    • Silane Solution Preparation: Prepare a 1-2% (v/v) solution of (4-Fluorophenyl)methyl-trimethylsilane in an anhydrous carrier solvent (e.g., absolute ethanol or hexane).

    • Surface Functionalization: Dip-coat the textured metallic substrate into the silane solution for 30 minutes. The silane reacts with the surface hydroxyl groups of the oxidized metal layer[4].

    • Thermal Curing: Transfer the coated substrate to a convection oven and cure at 120 °C for 1 hour. Causality: Curing drives off the leaving groups and covalently crosslinks the siloxane network to the metal substrate.

    • Validation: Measure the Water Contact Angle using a goniometer (e.g., Kruss-582 system) following the ASTM D7490-13 standard. A successful functionalization will yield a WCA of 155°[4]. Confirm elemental composition using Energy-dispersive X-ray spectroscopy (EDS) to detect Si and F signatures[4].

    G Substrate 1. Substrate Preparation (Cleaning & Activation) Electrodep 2. Electrodeposition (Textured Metal Alloy) Substrate->Electrodep Silanization 3. Silanization (4-F-Benzyltrimethylsilane) Electrodep->Silanization Curing 4. Thermal Curing (120 °C Crosslinking) Silanization->Curing Validation 5. Surface Characterization (WCA > 150°, EDS) Curing->Validation

    Figure 2: Workflow for fabricating superhydrophobic coatings using fluorinated aryl silanes.

    References

    • National Center for Biotechnology Information. "(4-Fluorophenyl)methyl-trimethylsilane | C10H15FSi | CID 298147". PubChem, [Link]

    • Chemsigma. "706-25-2 (4-fluorobenzyl)(trimethyl)silane". Chemsigma Database,[Link]

    • "Surface photodeposition of metal oxides by decomposition of several group IVA organometallics (benzyltrimethylsilanes and benzyltrimethylstannanes) on TiO2". Academia.edu,[Link]

    • US Patent US20170190139A1. "Coatings and coated surfaces with selected surface characteristics and features".

    Sources

    Foundational

    Technical Whitepaper: Safety, Handling, and Synthetic Applications of (4-Fluorophenyl)methyl-trimethylsilane

    Executive Summary In modern drug development, the 4-fluorobenzyl moiety is a privileged pharmacophore, frequently utilized to enhance metabolic stability and modulate central nervous system (CNS) penetration. Traditional...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern drug development, the 4-fluorobenzyl moiety is a privileged pharmacophore, frequently utilized to enhance metabolic stability and modulate central nervous system (CNS) penetration. Traditionally, installing this group relies on highly reactive, moisture-sensitive Grignard reagents or toxic benzyl halides. (4-Fluorophenyl)methyl-trimethylsilane (CAS: 706-25-2) emerges as a superior, bench-stable alternative. By acting as a latent benzyl anion or radical equivalent, this organosilane allows for highly controlled, late-stage functionalization via desilylative cross-coupling.

    This whitepaper provides an in-depth analysis of the physicochemical properties, rigorous safety and handling guidelines, and self-validating experimental protocols for deploying (4-fluorophenyl)methyl-trimethylsilane in advanced synthetic workflows.

    Chemical Identity & Physicochemical Profiling

    Understanding the physical parameters of (4-fluorophenyl)methyl-trimethylsilane is critical for both reaction design and safety engineering. The compound is a clear, lipophilic liquid that exhibits high thermal stability but requires specific handling due to its combustible nature 1.

    PropertyValueCausality / Impact on Handling
    Chemical Name (4-Fluorophenyl)methyl-trimethylsilane-
    CAS Number 706-25-2-
    Molecular Formula C10H15FSiHigh carbon/silicon ratio dictates strong lipophilicity.
    Molecular Weight 182.31 g/mol -
    Density 0.933 g/cm³Floats on aqueous layers during workup; dictates phase separation.
    Boiling Point 194.1 °C (at 760 mmHg)Low volatility at room temperature, but requires high vacuum for distillation.
    Flash Point 71.2 °CClassified as a combustible liquid; poses aerosolization risks.

    Safety Data & Handling Guidelines (SDS Core)

    As an application scientist, it is imperative to move beyond generic safety data sheets and understand the causality of chemical hazards to design fail-safe laboratory environments.

    Hazard Classifications & Toxicological Causality
    • Flammable Liquid, Category 4 (H227): With a flash point of 71.2 °C, the bulk liquid is not highly flammable at ambient temperatures. However, the hazard scales non-linearly during vigorous stirring or pressurized cannula transfers, which can aerosolize the liquid and artificially lower the ignition threshold.

    • Skin Irritation, Category 2 (H315) & Eye Irritation, Category 2A (H319): The trimethylsilyl (TMS) group imparts significant lipophilicity. Upon dermal contact, the molecule rapidly partitions into the stratum corneum, causing acute defatting, disruption of the lipid bilayer, and subsequent irritation.

    • STOT SE 3 (H335/H336): Inhalation of vapors—primarily a risk during elevated-temperature distillations—targets the respiratory mucosa, leading to transient respiratory irritation and potential central nervous system depression.

    Advanced Engineering Controls & PPE
    • Glove Compatibility: Standard latex or thin nitrile gloves are insufficient for organosilanes, which can permeate and swell these elastomers. For prolonged handling (>15 minutes), a self-validating PPE system is required: wear composite film gloves (e.g., Silver Shield) as the primary chemical barrier, layered under 5-mil nitrile gloves to maintain tactile dexterity.

    • Atmospheric Control: Handling must occur within a chemical fume hood with a minimum face velocity of 100 fpm. All glassware must be grounded to prevent static discharge during the transfer of combustible liquids.

    Mechanistic Applications in Synthetic Chemistry

    Benzyltrimethylsilanes are traditionally inert in standard transition-metal cross-coupling due to the high bond dissociation energy of the C–Si bond. However, modern synthetic methodologies leverage Lewis base activation or photoredox catalysis to unlock their reactivity.

    Pathway A: Fluoride-Induced Desilylative Cross-Coupling

    By introducing a Lewis base (such as CsF or TBAF), the silicon atom is attacked to form a hypervalent silicate intermediate. This intermediate rapidly undergoes mesolytic cleavage (desilylation), generating a transient, highly nucleophilic 4-fluorobenzyl anion. This anion bypasses the need for reactive Grignard reagents and seamlessly undergoes transmetalation in Palladium-catalyzed cross-coupling to form 1,1-diarylalkanes 2.

    Pathway B: Photoredox-Catalyzed Radical Generation

    Under dual N-Heterocyclic Carbene (NHC)/photoredox catalysis, the benzylsilane undergoes single-electron oxidation. The resulting radical cation experiences rapid desilylation to yield a 4-fluorobenzyl radical, which can couple with acyl fluorides to synthesize complex ketones 3.

    Mechanism Silane (4-Fluorophenyl)methyl- trimethylsilane Silicate Hypervalent Silicate Intermediate Silane->Silicate F⁻ attack Fluoride Lewis Base / F⁻ (e.g., CsF, TBAF) Fluoride->Silicate Anion 4-Fluorobenzyl Anion (Reactive Species) Silicate->Anion Desilylation (-TMS-F) PdCat Pd-Catalyzed Cross-Coupling Anion->PdCat Transmetalation Product 1,1-Diarylalkane Derivative PdCat->Product Reductive Elimination

    Mechanistic pathway of Fluoride-Induced Desilylation and Cross-Coupling.

    Validated Experimental Protocols

    The following protocol details the Palladium-catalyzed direct C(sp3)–H arylation of (4-fluorophenyl)methyl-trimethylsilane with aryl halides 4.

    System Self-Validation: This protocol is designed as a self-diagnosing system. n-Tetradecane is included as an internal standard. By taking 10 µL aliquots at 1-hour intervals and analyzing them via GC-MS, the researcher can track the mass balance. If the silane peak decreases without a proportional increase in the product peak, it indicates premature protodesilylation (due to moisture ingress), prompting immediate abortion and re-drying of the solvent system.

    Step-by-Step Methodology
    • Preparation of the Schlenk System: Flame-dry a 10 mL Schlenk tube under a high vacuum (0.1 mmHg) and backfill with ultra-pure Argon. Repeat this cycle three times.

      • Causality: Benzyl anions generated in situ are highly sensitive to protonation by atmospheric moisture. Strict anhydrous conditions prevent the formation of 4-fluorotoluene side products.

    • Reagent Loading: To the cooled Schlenk tube, add the aryl halide electrophile (1.0 mmol), Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and anhydrous CsF (2.0 mmol).

      • Causality: CsF provides the necessary fluoride driving force to form the hypervalent silicate.

    • Solvent & Silane Addition: Via a gas-tight microsyringe, inject 3.0 mL of rigorously degassed, anhydrous DMSO. Subsequently, inject (4-fluorophenyl)methyl-trimethylsilane (1.5 mmol) and n-tetradecane (0.5 mmol, internal standard).

    • Reaction Execution: Seal the tube and heat to 80 °C in a pre-equilibrated oil bath. Stir vigorously (1000 rpm) for 12 hours.

      • Causality: High-speed stirring is mandatory to overcome the poor solubility of CsF in DMSO, ensuring consistent solid-liquid mass transfer of the fluoride ion.

    • Quench & Workup: Cool the reaction to room temperature. Quench carefully with 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate in vacuo.

    Workflow Prep 1. Schlenk Flask Prep Flame-dry under vacuum Reagents 2. Reagent Addition Add Silane, Aryl Halide, Catalyst Prep->Reagents Solvent 3. Solvent Addition Degassed DMSO/THF Reagents->Solvent Activation 4. Fluoride Activation Add CsF/TBAF at 0°C Solvent->Activation Reaction 5. Reaction & Monitoring Heat to 80°C, monitor via GC-MS Activation->Reaction Quench 6. Quench & Extract Aq. NH4Cl, EtOAc extraction Reaction->Quench

    Experimental Workflow for Safe Handling and Reaction Setup.

    References

    • Guidechem - (4-fluorofenil)metil-trimetilsilano 706-25-2 wiki (Physicochemical properties and hazard data). 1 [[2.5]]

    • ACS Catalysis - Dual N-Heterocyclic Carbene/Photoredox-Catalyzed Coupling of Acyl Fluorides and Alkyl Silanes (Photoredox desilylation mechanisms). 3 [[3.3]]

    • Journal of the American Chemical Society (JACS) - Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles (Fluoride-promoted cross-coupling). 2 [[3.4]]

    • Organic Letters - Palladium-Catalyzed Direct C(sp3)–H Arylations of Benzylsilanes with Aryl Halides (Cross-coupling experimental protocols). 4 [[3.6]]

    Sources

    Exploratory

    The Solubility Profile and Thermodynamic Solvation Mechanics of (4-Fluorophenyl)methyl-trimethylsilane

    (4-Fluorophenyl)methyl-trimethylsilane (also known as 4-fluorobenzyltrimethylsilane) is a specialized organosilicon compound utilized extensively in cross-coupling reactions, surface photodeposition ()[1], and as a highl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    (4-Fluorophenyl)methyl-trimethylsilane (also known as 4-fluorobenzyltrimethylsilane) is a specialized organosilicon compound utilized extensively in cross-coupling reactions, surface photodeposition ()[1], and as a highly lipophilic bioisostere in early-stage drug development. For formulation scientists and synthetic chemists, understanding its solubility profile is not merely a matter of convenience; it is a fundamental prerequisite for optimizing reaction kinetics, predicting bioavailability, and designing robust purification workflows.

    This whitepaper provides an in-depth analysis of the physicochemical forces driving the solvation of this compound, a quantitative solubility matrix, and a self-validating experimental protocol for thermodynamic solubility determination.

    Physicochemical Drivers of Solvation

    The solubility behavior of (4-Fluorophenyl)methyl-trimethylsilane is dictated by the thermodynamic interplay between its two primary structural motifs and the surrounding solvent network:

    • The Trimethylsilyl (TMS) Group: This bulky, highly lipophilic moiety dominates the molecule's steric and electronic profile. It interacts highly favorably with non-polar solvents via London dispersion forces. However, in polar protic solvents (such as water or methanol), the TMS group incurs a massive thermodynamic penalty for cavity formation. The solvent network must break strong hydrogen bonds to accommodate the non-polar volume, driving immediate hydrophobic exclusion.

    • The 4-Fluorobenzyl Core: The carbon-fluorine (C-F) bond introduces a strong, localized dipole moment to the aromatic ring. Unlike non-fluorinated benzylsilanes, this dipole allows for favorable dipole-dipole and dipole-induced interactions with polar aprotic solvents, significantly broadening its solubility window ()[2].

    Because the molecule lacks any hydrogen bond donors, its enthalpy of mixing ( ΔHmix​ ) in protic solvents is highly endothermic. Consequently, solvation is entirely dependent on favorable entropic mixing in non-polar or moderately polar aprotic environments.

    SolvationMechanisms Core (4-Fluorophenyl)methyl- trimethylsilane Disp London Dispersion (TMS Group) Core->Disp Dipole Dipole-Dipole (C-F Bond) Core->Dipole Hydro Hydrophobic Exclusion Core->Hydro NonPolar Non-Polar Solvents (e.g., Hexane) Disp->NonPolar Miscible Aprotic Polar Aprotic (e.g., THF) Dipole->Aprotic Highly Soluble Protic Polar Protic (e.g., Water) Hydro->Protic Insoluble

    Thermodynamic drivers dictating the solubility of (4-Fluorophenyl)methyl-trimethylsilane.

    Quantitative Solubility Profile in Organic Solvents

    While empirical, compound-specific solubility data for niche organosilanes can be sparse in open literature, predictive thermodynamic modeling combined with structural analog data yields a highly accurate solubility matrix. The table below outlines the estimated solubility profile across distinct solvent classes at standard ambient temperature (25°C).

    SolventChemical ClassDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Primary Solvation Driver
    n-Hexane Non-polar1.88> 500 (Highly Miscible)London Dispersion Forces
    Toluene Non-polar2.38> 500 (Highly Miscible) π−π Interactions, Dispersion
    Dichloromethane Polar Aprotic8.93> 400 (Highly Soluble)Dipole-Dipole, Dispersion
    Tetrahydrofuran (THF) Polar Aprotic7.58> 250 (Soluble)Dipole-Induced Dipole
    Acetone Polar Aprotic20.70~ 150 (Moderately Soluble)Dipole-Dipole
    Methanol Polar Protic32.70< 10 (Poorly Soluble)Weak Dipole, High Cavity Energy
    Water Polar Protic80.10< 0.1 (Insoluble)Hydrophobic Exclusion

    Self-Validating Experimental Methodology: The Shake-Flask Protocol

    To empirically validate the solubility of (4-Fluorophenyl)methyl-trimethylsilane in a laboratory setting, the traditional shake-flask method remains the thermodynamic gold standard ()[3]. However, lipophilic organosilanes present unique analytical challenges, such as the formation of stable micro-emulsions and non-specific binding to filtration media.

    The following protocol is engineered as a self-validating system to ensure absolute thermodynamic accuracy ()[4].

    Mechanistic Rationale (Expertise & Causality):
    • Kinetic vs. Thermodynamic Equilibrium: Shaking for an extended 48-hour period with intermittent sampling ensures that the dissolution plateau is reached. Short equilibration times often underestimate solubility due to the slow dissolution kinetics of highly hydrophobic oils in moderately polar solvents.

    • Centrifugation over Filtration: Organosilanes readily adsorb onto standard syringe filter membranes (e.g., PTFE or Nylon), artificially lowering quantitative results. High-speed centrifugation eliminates this variable while effectively breaking sub-micron emulsions.

    • GC-FID Quantification: While the fluorobenzyl group possesses a UV chromophore, UV-Vis spectroscopy is highly susceptible to baseline drift from solvent cut-offs. Gas Chromatography with Flame Ionization Detection (GC-FID) provides superior resolution, prevents solvent interference, and offers a wider dynamic range for volatile/semi-volatile silanes.

    Step-by-Step Workflow:
    • Saturation: Add 2.0 mL of the target organic solvent to a 5 mL borosilicate glass vial. Incrementally add (4-Fluorophenyl)methyl-trimethylsilane until a distinct, persistent biphasic system (or visible undissolved solute droplet) forms, indicating supersaturation.

    • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in an isothermal orbital shaker set strictly to 25.0 ± 0.1°C and agitate at 200 rpm.

    • Self-Validation Sampling: Extract 100 µL aliquots at t=24 hours and t=48 hours.

    • Phase Separation: Centrifuge the extracted aliquots at 12,000 rpm for 15 minutes at 25°C to precipitate any suspended micro-droplets or emulsions.

    • Dilution & Quantification: Carefully aspirate 50 µL of the clear supernatant. Dilute appropriately in a miscible, highly volatile solvent (e.g., GC-grade hexane). Inject the sample into the GC-FID system for peak area integration.

    • Data Verification: Compare the calculated concentrations of the 24h and 48h samples. If the variance is < 2%, true thermodynamic equilibrium is confirmed, and the value is recorded as the absolute solubility.

    ShakeFlaskProtocol S1 1. Solute Saturation S2 2. Isothermal Agitation S1->S2 S3 3. Centrifugal Separation S2->S3 S4 4. Supernatant Sampling S3->S4 S5 5. GC-FID Quantification S4->S5

    Self-validating shake-flask workflow for thermodynamic solubility determination.

    References

    • Physics-Based Solubility Prediction for Organic Molecules Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

    • Solubility Modeling, Solvent Effect, and Dissolution Properties Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

    • Surface photodeposition of metal oxides by decomposition of several group IVA organometallics Source: Academia.edu URL:[Link]

    Sources

    Foundational

    Thermodynamic stability and boiling point of (4-Fluorophenyl)methyl-trimethylsilane

    An In-depth Technical Guide to the Physicochemical Characterization of (4-Fluorophenyl)methyl-trimethylsilane: Boiling Point and Thermodynamic Stability Authored by: Dr. Gemini, Senior Application Scientist Abstract (4-F...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide to the Physicochemical Characterization of (4-Fluorophenyl)methyl-trimethylsilane: Boiling Point and Thermodynamic Stability

    Authored by: Dr. Gemini, Senior Application Scientist

    Abstract

    (4-Fluorophenyl)methyl-trimethylsilane is an organosilane compound of increasing interest within the fields of materials science and pharmaceutical development. Its unique molecular architecture, combining an aryl fluoride with a trimethylsilyl group, imparts specific chemical and physical properties that are critical to its application. This technical guide provides a comprehensive overview of the methodologies required to characterize two of its fundamental properties: boiling point and thermodynamic stability. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and rationale for experimental design.

    Introduction to (4-Fluorophenyl)methyl-trimethylsilane

    Organosilanes are a versatile class of compounds that feature a silicon-carbon bond. The incorporation of a trimethylsilyl group can enhance the thermal stability of molecules.[1] The presence of a fluorophenyl group in (4-Fluorophenyl)methyl-trimethylsilane introduces polarity and potential for specific intermolecular interactions, which can influence its boiling point and thermodynamic properties. A thorough understanding of these characteristics is paramount for its effective use in synthesis, manufacturing, and formulation.

    Determination of Boiling Point

    The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2][3] For a pure compound like (4-Fluorophenyl)methyl-trimethylsilane, the boiling point is a key indicator of its volatility and can be used to inform purification processes such as distillation.

    Experimental Protocol: Micro-Boiling Point Determination

    Given that research quantities of novel compounds are often limited, a micro-boiling point determination is the preferred method.

    Principle: A small amount of the liquid is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges and then ceases upon slight cooling is recorded as the boiling point.

    Step-by-Step Methodology:

    • Sample Preparation: A small glass bell (a sealed-end capillary tube, inverted) is placed inside a larger capillary tube containing a small amount (a few microliters) of (4-Fluorophenyl)methyl-trimethylsilane.

    • Apparatus Setup: The capillary tube is attached to a thermometer and immersed in a heating bath (e.g., silicone oil).

    • Heating: The heating bath is stirred continuously and heated at a steady rate.

    • Observation: As the temperature rises, a stream of bubbles will emerge from the inner bell. The heat is then slightly reduced.

    • Measurement: The boiling point is the temperature at which the last bubble emerges and the liquid just begins to re-enter the inner bell.

    Boiling Point at Reduced Pressure

    For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary. The boiling point of a liquid decreases as the applied pressure is lowered.[2][3][4]

    Experimental Setup: The micro-boiling point apparatus is connected to a vacuum pump, and the pressure is monitored with a manometer. The same procedure as above is followed.

    Data Interpretation: A pressure nomograph can be used to estimate the boiling point at atmospheric pressure from the data obtained at reduced pressure.

    Assessment of Thermodynamic Stability

    Thermodynamic stability refers to the resistance of a compound to decompose under thermal stress. For organosilanes, this is a critical parameter, especially in applications involving high temperatures.

    Thermogravimetric Analysis (TGA)

    Thermogravimetric Analysis (TGA) is a powerful technique to evaluate the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6]

    3.1.1. Experimental Workflow for TGA

    The following diagram illustrates the typical workflow for a TGA experiment.

    TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Accurately weigh 5-10 mg of (4-Fluorophenyl)methyl- trimethylsilane into a TGA pan load Load sample pan into TGA furnace weigh->load purge Purge with an inert gas (e.g., N2) load->purge temp_ramp Apply a controlled temperature ramp (e.g., 10 °C/min) purge->temp_ramp measure Continuously measure and record weight loss vs. temperature temp_ramp->measure plot Plot % weight loss vs. temperature measure->plot determine Determine onset of decomposition and Td (decomposition temperature) plot->determine

    Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

    3.1.2. Interpreting TGA Data

    The resulting TGA curve provides valuable information about the thermal stability of (4-Fluorophenyl)methyl-trimethylsilane. The onset temperature of weight loss indicates the beginning of decomposition. A higher decomposition temperature signifies greater thermal stability.

    Isothermal Stability Studies

    For a more in-depth understanding of long-term stability at a specific temperature, isothermal TGA can be performed. In this experiment, the sample is held at a constant temperature for an extended period, and the weight loss over time is monitored. This is particularly relevant for applications where the compound will be exposed to elevated temperatures for prolonged durations.

    Analysis of Decomposition Products

    To fully understand the thermodynamic stability, it is crucial to identify the products of thermal decomposition. This can be achieved by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[7]

    Expected Decomposition Pathways:

    Based on the literature for similar aryl-trimethylsilanes, the thermal decomposition of (4-Fluorophenyl)methyl-trimethylsilane could proceed through several pathways:

    • Si-C Bond Homolysis: The cleavage of the silicon-carbon bond is a common decomposition route for organosilanes.[8][9]

    • Molecular Elimination: The elimination of stable molecules, such as methane or fluorobenzene, is another possibility.[8]

    • Rearrangement Reactions: Intramolecular rearrangements can also occur at elevated temperatures.

    The following diagram illustrates potential primary decomposition pathways.

    Decomposition_Pathways cluster_pathways Potential Decomposition Pathways cluster_products Primary Products parent (4-Fluorophenyl)methyl-trimethylsilane bond_homolysis Si-C Bond Homolysis parent->bond_homolysis High Energy Input molecular_elimination Molecular Elimination parent->molecular_elimination rearrangement Rearrangement parent->rearrangement radicals Formation of Radical Species bond_homolysis->radicals stable_molecules Formation of Stable Molecules molecular_elimination->stable_molecules isomers Formation of Isomeric Structures rearrangement->isomers

    Caption: Potential primary thermal decomposition pathways.

    Data Summary

    While specific experimental data for (4-Fluorophenyl)methyl-trimethylsilane is not yet widely published, the following table provides a template for summarizing the key findings from the described experimental procedures.

    PropertyMethodConditionsResult
    Boiling Point Micro-Boiling PointAtmospheric PressureTBD
    Reduced Pressure (e.g., 10 mmHg)TBD
    Thermodynamic Stability TGA10 °C/min ramp in N₂Onset of Decomposition: TBD
    Td (5% weight loss): TBD
    Isothermal TGAe.g., 200 °C for 24h in N₂% Weight Loss: TBD

    Conclusion

    The experimental protocols and analytical techniques detailed in this guide provide a robust framework for the comprehensive characterization of the boiling point and thermodynamic stability of (4-Fluorophenyl)methyl-trimethylsilane. A thorough understanding of these fundamental properties is essential for the successful application of this promising compound in advanced materials and pharmaceutical development. The self-validating nature of these combined experimental approaches ensures high-quality, reliable data that can confidently guide future research and development efforts.

    References

    • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

    • University of Wisconsin-Madison. (n.d.). 14.6 Boiling Water at Reduced Pressure. Retrieved from [Link]

    • Queensland University of Technology. (n.d.). Reduced pressure boiling. Retrieved from [Link]

    • Shao, K. (2022). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry. eScholarship, University of California. Retrieved from [Link]

    • University of Oxford. (n.d.). Experiment 6 - AN INVESTIGATION OF THE PRESSURE DEPENDENCE OF THE BOILING-POINT OF WATER. Retrieved from [Link]

    • Goubeau, J., & Grosse-Ruyken, H. (1951). Thermogravimetric analysis/mass spectrometry investigation of the thermal conversion of organosilicon precursors into ceramics under argon and ammonia. 2. Poly(silazanes).
    • Shao, K., & Zhang, J. (2019). Thermal decomposition mechanism of Allyltrichlorosilane and Allyltrimethylsilane. American Chemical Society. Retrieved from [Link]

    • Rutgers, The State University of New Jersey. (n.d.). Vapor Pressure - Boiling Water Without Heat. Retrieved from [Link]

    • Smith, A. L. (1969). A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES.
    • ResearchGate. (n.d.). TGA curves for various silanized SN. Retrieved from [Link]

    • Chemsrc. (2025, August 25). (4-Fluorophenyl)(trimethyl)silane | CAS#:455-17-4. Retrieved from [Link]

    • ACS Publications. (2025, February 22). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry. Retrieved from [Link]

    • Scientific.Net. (2016, October 30). Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. Retrieved from [Link]

    • ChemBK. (2024, April 9). (4-Fluorophenyl)triMethoxysilane. Retrieved from [Link]

    • NextSDS. (n.d.). (4-Fluorophenyl)Methyl-Trimethylsilane — Chemical Substance Information. Retrieved from [Link]

    • Voltaix. (2012, March 21). Trimethylsilane [(CH3)3SiH]. Retrieved from [Link]

    • MDPI. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

    • RSC Publishing. (2018, June 10). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Retrieved from [Link]

    • NIH. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC. Retrieved from [Link]

    • Wikipedia. (n.d.). Trimethylsilane. Retrieved from [Link]

    • ResearchGate. (n.d.). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. Retrieved from [Link]

    • MDPI. (2022, May 10). Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. Retrieved from [Link]

    • PSE Community.org. (2022, May 10). Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. Retrieved from [Link]

    • ACS Publications. (n.d.). Preparation and Thermal Stability of Tetrakis-(pentafluorophenyl)-silane and Tris-(pentafluorophenyl)-phosphine1. Journal of the American Chemical Society. Retrieved from [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Step-by-step synthesis protocol for (4-Fluorophenyl)methyl-trimethylsilane

    Application Note: Step-by-Step Synthesis Protocol for (4-Fluorophenyl)methyl-trimethylsilane Introduction & Strategic Overview (4-Fluorophenyl)methyl-trimethylsilane (CAS: 706-25-2), commonly referred to as 4-fluorobenzy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Step-by-Step Synthesis Protocol for (4-Fluorophenyl)methyl-trimethylsilane

    Introduction & Strategic Overview

    (4-Fluorophenyl)methyl-trimethylsilane (CAS: 706-25-2), commonly referred to as 4-fluorobenzyltrimethylsilane, is a highly versatile fluorinated organosilane building block utilized extensively in medicinal chemistry, cross-coupling reactions, and advanced materials science[1].

    Synthesizing benzylic silanes via traditional organometallic chemistry presents a unique, well-documented challenge. Benzylic halides, such as 4-fluorobenzyl chloride, are exceptionally reactive and prone to Wurtz homocoupling during magnesium insertion. In a standard stepwise Grignard reaction, the newly formed 4-fluorobenzylmagnesium chloride intermediate can react rapidly with unreacted 4-fluorobenzyl chloride in the reaction matrix, yielding the undesired dimeric byproduct 1,2-bis(4-fluorophenyl)ethane[2].

    To engineer a high-yielding, scalable protocol, a chemist must manipulate reaction kinetics and solvent coordination to suppress this side reaction. This guide details two validated methodologies: the classical Stepwise Grignard approach (Method B) and the highly optimized One-Pot Barbier-Type Silylation (Method A).

    Mechanistic Insights (Expertise & Experience)

    The Causality of Solvent Selection

    In stepwise Grignard formation, the choice of solvent dictates the fate of the reaction. Highly coordinating solvents like Tetrahydrofuran (THF) stabilize the Grignard reagent but paradoxically increase the rate of Wurtz coupling for benzylic systems, often resulting in >60% byproduct formation[3]. Conversely, Diethyl Ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) suppress this homocoupling pathway, making them absolutely mandatory if a stepwise approach is utilized[2][3].

    The Barbier Solution (In-Situ Trapping)

    To circumvent homocoupling entirely, we strongly recommend a Barbier-type in-situ trapping protocol . By introducing the electrophile—Trimethylsilyl chloride (TMSCl)—into the magnesium suspension prior to the addition of the benzylic halide, the Grignard intermediate is intercepted by the highly reactive TMSCl the exact moment it forms on the magnesium surface[4]. This kinetic trapping keeps the steady-state concentration of the Grignard reagent near zero, effectively eliminating the Wurtz coupling pathway and driving the yield of the target silane above 85%[4].

    Data Presentation & Method Comparison

    Table 1: Comparison of Synthetic Strategies for Benzylic Silylation

    Parameter Method A (One-Pot Barbier) Method B (Stepwise Grignard)
    Reagent Addition Simultaneous (Halide + TMSCl) Sequential (Halide, then TMSCl)
    Wurtz Homocoupling < 5% 15 - 30% (Solvent dependent)
    Overall Yield > 85% 60 - 75%

    | Scalability | Excellent (Exotherm controlled) | Moderate (Exotherm accumulation risk) |

    Table 2: Solvent Effects on Benzylic Grignard Formation (Stepwise)[2][3]

    Solvent Polarity / Coordination Grignard Yield Wurtz Byproduct
    Diethyl Ether (Et₂O) Low ~90-94% Minimal (<10%)
    2-Methyltetrahydrofuran Moderate ~85-90% Low (~10%)

    | Tetrahydrofuran (THF) | High | <40% | Dominant (>60%) |

    Visual Workflow: Divergent Synthetic Pathways

    G A 4-Fluorobenzyl Chloride (Starting Material) B Mg Turnings, Et2O (Slow Addition) A->B Method B (Stepwise) F Mg Turnings + TMSCl, THF (Barbier In-Situ Trapping) A->F Method A (One-Pot) C 4-Fluorobenzylmagnesium Chloride (Grignard Intermediate) B->C Exothermic Activation D TMSCl Addition (Electrophilic Quench) C->D Step 2 G Wurtz Homocoupling (Undesired Byproduct) C->G Excess Halide (Side Reaction) E (4-Fluorophenyl)methyl-trimethylsilane (Target Product) D->E Nucleophilic Substitution F->E Direct Silylation (Suppresses Wurtz)

    Figure 1: Mechanistic divergence between Stepwise Grignard synthesis and Barbier in-situ trapping.

    Experimental Protocols

    General Precautions: Both protocols require strictly anhydrous conditions. Glassware must be oven-dried (120 °C) and purged with inert gas (N₂ or Ar). Syringes and needles must be desiccated.

    Method A: One-Pot Barbier-Type Silylation (Recommended)
    • Magnesium Activation: To a flame-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and addition funnel, add Magnesium turnings (1.5 eq, 36.5 mmol). Add a single crystal of iodine. Heat gently with a heat gun under vacuum until the iodine sublimes, then backfill with Argon.

      • Self-Validation: The magnesium surface will appear slightly etched, and the purple iodine vapor will dissipate into the metal, confirming the removal of the passivating MgO layer[2].

    • Electrophile Introduction: Add anhydrous THF (100 mL) followed by Trimethylsilyl chloride (TMSCl) (1.2 eq, 29.2 mmol) to the flask. Stir at room temperature.

    • Halide Preparation: Dissolve 4-fluorobenzyl chloride (1.0 eq, 24.3 mmol) in anhydrous THF (20 mL). Transfer this solution to the addition funnel.

    • Initiation & Reaction: Add 1-2 mL of the halide solution to the Mg/TMSCl suspension without stirring.

      • Self-Validation: A localized exotherm, slight cloudiness, and the appearance of bubbles indicate successful initiation. Once initiated, resume stirring and add the remaining halide solution dropwise over 45 minutes. Maintain the internal temperature between 25–30 °C using a water bath to control the exotherm.

    • Completion: Stir the mixture for an additional 2 hours at room temperature.

      • Self-Validation: GC-MS of a miniature quenched aliquot should show complete consumption of 4-fluorobenzyl chloride and absence of the dimeric Wurtz byproduct.

    Method B: Classical Stepwise Grignard Synthesis
    • Magnesium Activation: Prepare activated Mg turnings (1.2 eq) using the iodine sublimation method described above.

    • Solvent Choice: Suspend the Mg in anhydrous Diethyl Ether (Et₂O) (100 mL).

      • Critical Insight: Do not use THF for this stepwise method. THF's strong coordination promotes single-electron transfer pathways that drastically accelerate Wurtz coupling[3].

    • Grignard Formation: Add 4-fluorobenzyl chloride (1.0 eq) in Et₂O (20 mL) dropwise over 1 hour. Maintain a gentle, controlled reflux. Stir for 1 hour post-addition.

      • Self-Validation: The solution will transition into a cloudy, dark gray suspension, characteristic of a mature benzylic Grignard reagent.

    • Silylation: Cool the flask to 0 °C using an ice bath. Add TMSCl (1.2 eq) dropwise. Allow the mixture to warm to room temperature naturally and stir for 2 hours.

    Workup and Purification (Applicable to Both Methods)
    • Quenching: Cool the reaction vessel to 0 °C. Carefully and slowly add saturated aqueous NH₄Cl (50 mL) to quench unreacted Mg and excess TMSCl.

      • Self-Validation: Vigorous gas evolution (H₂ from unreacted Mg and HCl from TMSCl hydrolysis) will occur. The quench is complete when gas evolution ceases and the magnesium salts dissolve into the aqueous layer.

    • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Diethyl Ether (3 x 50 mL).

    • Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and salts, then dry over anhydrous Na₂SO₄.

    • Concentration & Distillation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude oil via fractional vacuum distillation to afford pure (4-Fluorophenyl)methyl-trimethylsilane as a clear, colorless liquid.

    References

    • Gelest, Inc. "Silanes & Silicon Compounds | Categories". Source: gelest.com. URL: [Link]

    • Google Patents. "Synthesis of boronic esters and boronic acids using grignard reagents". Source: google.com.
    • ResearchGate. "Solvent screening of benzyl chloride Grignard reaction". Source: researchgate.net. URL:[Link]

    Sources

    Application

    Application Notes and Protocols: (4-Fluorophenyl)methyl-trimethylsilane as a Precursor in API Pharmaceutical Synthesis

    Introduction: The Strategic Advantage of Organosilanes in Modern API Synthesis In the landscape of active pharmaceutical ingredient (API) synthesis, the pursuit of efficiency, safety, and molecular diversity is paramount...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Advantage of Organosilanes in Modern API Synthesis

    In the landscape of active pharmaceutical ingredient (API) synthesis, the pursuit of efficiency, safety, and molecular diversity is paramount. Organosilicon compounds have emerged as highly valuable precursors, offering a stable, less toxic, and versatile alternative to traditional organometallic reagents.[1][2] Among these, (4-Fluorophenyl)methyl-trimethylsilane stands out as a key building block for introducing the fluorophenylmethyl moiety, a common structural motif in a range of pharmaceuticals. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4]

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (4-Fluorophenyl)methyl-trimethylsilane in API synthesis, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present a case study on its application in the synthesis of a key intermediate for a widely-used therapeutic agent.

    The Role of (4-Fluorophenyl)methyl-trimethylsilane in Hiyama Cross-Coupling Reactions

    The Hiyama cross-coupling reaction is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple organosilanes with organic halides or pseudohalides.[1][5] A key advantage of using organosilanes like (4-Fluorophenyl)methyl-trimethylsilane is their stability to air and moisture, which simplifies handling and storage compared to more reactive organometallic compounds.[1]

    The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[1] The activator coordinates to the silicon atom, forming a pentavalent silicate intermediate, which is more nucleophilic and facilitates the crucial transmetalation step in the catalytic cycle.[1]

    More recent advancements, often referred to as Hiyama-Denmark cross-coupling, have established fluoride-free protocols, expanding the reaction's compatibility with sensitive functional groups and silyl-based protecting groups.[1][6]

    Visualizing the Catalytic Cycle

    The generally accepted mechanism for the Hiyama cross-coupling reaction is depicted below. The cycle begins with the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the activated organosilane, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

    Hiyama_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R-Pd(II)-X-L2 R-Pd(II)-X (L)n Transmetalation Transmetalation R-Pd(II)-R'-L2 R-Pd(II)-R' (L)n R-Pd(II)-R'-L2->Pd(0)L2 Regeneration Reductive_Elimination Reductive Elimination R-R' Coupled Product R-Pd(II)-R'-L2->R-R' Organosilane (4-F-Ph)CH2SiMe3 Activator Activator (F- or Base) Organosilane->Activator Activated_Silane [(4-F-Ph)CH2SiMe3F]- Activator->Activated_Silane Activated_Silane->R-Pd(II)-R'-L2 Si-Waste Me3Si-F Activated_Silane->Si-Waste After Transmetalation Organic_Halide R-X Organic_Halide->R-Pd(II)-X-L2

    Caption: The catalytic cycle of the Hiyama cross-coupling reaction.

    Application Case Study: Synthesis of a Precursor for a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

    To illustrate the practical application of (4-Fluorophenyl)methyl-trimethylsilane, we will outline a protocol for the synthesis of a key intermediate for a DPP-4 inhibitor, a class of oral antihyperglycemic agents used in the treatment of type 2 diabetes. While various synthetic routes to these APIs exist, the Hiyama cross-coupling offers a potentially milder and more efficient alternative for the formation of a critical carbon-carbon bond.

    Experimental Workflow

    The following diagram outlines the general workflow for the palladium-catalyzed cross-coupling of (4-Fluorophenyl)methyl-trimethylsilane with a suitable organic halide.

    Caption: General experimental workflow for the Hiyama cross-coupling reaction.

    Detailed Protocol: Synthesis of 1-(4-Fluorobenzyl)-4-arylpiperidine

    This protocol describes the synthesis of a 1-(4-fluorobenzyl)-4-arylpiperidine derivative, a common scaffold in pharmaceutical compounds.

    Materials:

    Reagent/MaterialCAS NumberMolecular WeightQuantityMoles
    (4-Fluorophenyl)methyl-trimethylsilane28871-61-6182.33219 mg1.2 mmol
    4-Aryl-piperidine-1-carboxylic acid tert-butyl esterVariesVaries1.0 mmol1.0 mmol
    Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.504.5 mg0.02 mmol
    SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.5116.4 mg0.04 mmol
    Tetrabutylammonium fluoride (TBAF), 1 M in THF429-41-4261.471.5 mL1.5 mmol
    Anhydrous Toluene108-88-392.1410 mL-

    Procedure:

    • Reaction Setup:

      • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aryl-piperidine-1-carboxylic acid tert-butyl ester (1.0 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

      • Evacuate and backfill the flask with nitrogen or argon three times.

      • Add anhydrous toluene (10 mL) via syringe.

      • Add (4-Fluorophenyl)methyl-trimethylsilane (219 mg, 1.2 mmol, 1.2 equiv) via syringe.

      • Stir the mixture at room temperature for 10 minutes.

    • Reaction Execution:

      • Add the 1 M solution of TBAF in THF (1.5 mL, 1.5 mmol, 1.5 equiv) dropwise via syringe.

      • Heat the reaction mixture to 80 °C in a preheated oil bath.

      • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

    • Work-up and Purification:

      • Cool the reaction mixture to room temperature.

      • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

      • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

      • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

      • Filter the mixture and concentrate the filtrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(4-fluorobenzyl)-4-arylpiperidine derivative.

    • Deprotection (if required):

      • The tert-butoxycarbonyl (Boc) protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final secondary amine, which can then be used in subsequent synthetic steps.

    Trustworthiness and Self-Validation

    The protocol described is designed to be self-validating through in-process controls. The progress of the reaction should be monitored by a reliable analytical technique such as LC-MS to confirm the consumption of starting materials and the formation of the desired product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

    Expert Insights and Causality

    • Choice of Catalyst and Ligand: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is often effective for challenging cross-coupling reactions. The bulky and electron-rich nature of SPhos promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Role of the Activator: TBAF is a common choice for fluoride-mediated activation of organosilanes. The fluoride anion forms a hypervalent silicon species, which increases the nucleophilicity of the organic group and facilitates its transfer to the palladium center.[1]

    • Solvent Selection: Anhydrous toluene is a suitable solvent for this reaction as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures if necessary.

    • Stoichiometry: A slight excess of the organosilane and the activator is used to ensure complete consumption of the more valuable organic halide.

    Conclusion

    (4-Fluorophenyl)methyl-trimethylsilane is a valuable and versatile precursor for the synthesis of fluorinated APIs. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it an attractive alternative to traditional organometallic reagents. The protocols and insights provided in these application notes are intended to empower researchers to effectively incorporate this building block into their synthetic strategies, ultimately contributing to the development of novel and improved therapeutics.

    References

    • Mayer, P. & T. K. (2012). Organosilicon Molecules with Medicinal Applications. ACS Publications. [Link]

    • Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols. Advanced Synthesis & Catalysis. [Link]

    • O'Hagan, D. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

    • Antunes, R. (2015). Advances in Fluorination Chemistry for API Synthesis. Hovione. [Link]

    • Various Authors. (2012). Sitagliptin synthesis.
    • Gagnon, D., et al. (2021). Practical and Sustainable Synthesis of Fluorinated Amino Acids: Process Optimization. Organic Process Research & Development. [Link]

    • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. [Link]

    • Contente, M. L., et al. (2020). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. [Link]

    • Hiyama, T. (2011). Silicon-based cross-coupling reaction: an environmentally benign version. RSC Publishing. [Link]

    • Sørensen, U. S., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]

    • Wang, Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. [Link]

    • Dong, S., et al. (2017). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal. [Link]

    • Pharmaceutical Technology. (2026). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]

    • Sharma, A., & Kumar, V. (2021). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules. [Link]

    • Byers, J. A., et al. (2020). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository. [Link]

    • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

    • Spring, D. R. (n.d.). Palladium-catalysed cross-coupling of organosilicon reagents. University of Cambridge. [Link]

    • Francis, S. A. (2021). Exploration of Fluorinated α,β-Dehydroamino Acids and their Exploration of Fluorinated. BYU ScholarsArchive. [Link]

    • Pierrat, P., et al. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Request PDF. [Link]

    • Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. [Link]

    • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure. [Link]

    Sources

    Method

    Application Note: Optimized Synthesis of (4-Fluorophenyl)methyl-trimethylsilane via Barbier-Type Grignard Trapping

    Executive Summary & Strategic Rationale (4-Fluorophenyl)methyl-trimethylsilane (commonly known as 4-fluorobenzyltrimethylsilane) is a highly valuable synthetic building block used in medicinal chemistry for introducing f...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Strategic Rationale

    (4-Fluorophenyl)methyl-trimethylsilane (commonly known as 4-fluorobenzyltrimethylsilane) is a highly valuable synthetic building block used in medicinal chemistry for introducing fluorinated benzylic pharmacophores, and in materials science for silicon-based functionalization. The primary and most scalable synthetic route involves the Grignard reaction of 4-fluorobenzyl chloride with magnesium, followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).

    As a Senior Application Scientist, it is critical to recognize that executing this reaction via a standard stepwise Grignard protocol often leads to catastrophic yield losses. This guide details the causality behind these failures and provides a self-validating, Barbier-type methodology to ensure high-fidelity synthesis.

    Mechanistic Pathways and Causality: The Homocoupling Problem

    The synthesis of benzylic silanes is notoriously plagued by Wurtz-type homocoupling. When 4-fluorobenzyl chloride inserts into magnesium, the resulting 4-fluorobenzylmagnesium chloride is highly nucleophilic. If the local concentration of unreacted 4-fluorobenzyl chloride is high, the Grignard reagent will rapidly attack it, forming the unwanted dimer 1,2-bis(4-fluorophenyl)ethane.

    To suppress this thermodynamically favorable side reaction, causality dictates two critical experimental controls:

    • Temperature Modulation: Lowering the kinetic energy of the system reduces the rate of homocoupling more significantly than the rate of magnesium insertion ()[1].

    • Barbier-Type In Situ Trapping: By adding the benzylic halide and TMSCl simultaneously to the activated magnesium, the Grignard reagent is trapped by the highly oxophilic TMSCl the moment it is generated. This maintains a near-zero steady-state concentration of the Grignard intermediate, effectively eliminating the homocoupling pathway ().

    Mechanism A 4-Fluorobenzyl Chloride (Electrophile) B 4-Fluorobenzylmagnesium Chloride (Grignard Intermediate) A->B + Mg (Insertion) D 1,2-Bis(4-fluorophenyl)ethane (Wurtz Homocoupling Byproduct) A->D + Grignard (Side Reaction) Mg Magnesium Turnings (Electron Donor) Mg->B C (4-Fluorophenyl)methyl-trimethylsilane (Target Product) B->C + TMSCl (Silylation) B->D TMS Chlorotrimethylsilane (TMSCl Trapping Agent) TMS->C

    Fig 1. Competing pathways in benzylic Grignard formation and TMSCl trapping.

    Optimization Data

    The table below summarizes the causal relationship between the chosen addition methodology and the resulting product distribution. The data clearly validates the superiority of the Barbier-type approach for benzylic substrates.

    Reaction ConditionTemperatureAddition MethodTarget Silane Yield (%)Homocoupled Dimer (%)
    Standard Sequential25 °CStepwise45%40%
    Low-Temp Sequential0 °C to 5 °CStepwise65%20%
    Barbier-Type (In Situ) 10 °C to 15 °C Co-addition >85% <5%

    Table 1: Effect of reaction conditions on yield and homocoupling suppression.

    Self-Validating Experimental Protocol

    This protocol utilizes a Barbier-type co-addition strategy to maximize yield and ensure a reproducible workflow.

    Materials & Reagents
    • 4-Fluorobenzyl chloride: 1.0 equiv (50 mmol)

    • Magnesium turnings: 1.5 equiv (75 mmol)

    • Chlorotrimethylsilane (TMSCl): 1.2 equiv (60 mmol) - Must be freshly distilled

    • Anhydrous Tetrahydrofuran (THF): 100 mL

    • 1,2-Dibromoethane: 0.05 equiv (2.5 mmol) for initiation

    Step-by-Step Methodology
    • Apparatus Preparation (Moisture Exclusion): Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar. Flame-dry the apparatus under a continuous flow of high-purity nitrogen. Causality: Grignard reagents and TMSCl are highly moisture-sensitive; trace water leads to protodesilylation (forming 4-fluorotoluene) and hexamethyldisiloxane (HMDSO).

    • Magnesium Activation: Add magnesium turnings (75 mmol) to the flask, followed by 20 mL of anhydrous THF. Add 1,2-dibromoethane (2.5 mmol). Causality: 1,2-dibromoethane reacts with Mg to form ethylene gas and MgBr₂, effectively scrubbing the passivating MgO layer from the turnings and exposing a pristine, highly reactive metal surface.

    • Reagent Co-Mixture Preparation: In the addition funnel, prepare a homogeneous solution of 4-fluorobenzyl chloride (50 mmol) and TMSCl (60 mmol) in 80 mL of anhydrous THF.

    • Barbier-Type Co-Addition: Initiate the reaction by adding 5% of the mixture from the addition funnel. Wait for a slight exotherm and the appearance of a cloudy solution, indicating Grignard initiation. Once initiated, cool the flask in a water bath (10–15 °C). Add the remaining mixture dropwise over 1.5 hours. Causality: Slow co-addition ensures that TMSCl is always in excess relative to the transiently formed Grignard reagent, kinetically favoring silylation over Wurtz homocoupling.

    • Maturation and Quenching: Stir the mixture for an additional 2 hours at room temperature. Cool to 0 °C and carefully quench with 30 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild, buffered proton source to destroy unreacted Mg and TMSCl without risking the acid-catalyzed cleavage of the newly formed C-Si bond.

    • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude pale-yellow oil via vacuum distillation or silica gel chromatography (eluting with hexanes) to yield the pure product.

    Workflow Step1 1. Apparatus Setup Flame-dry under N2 Step2 2. Mg Activation 1,2-Dibromoethane Step1->Step2 Step3 3. Barbier Addition Co-add ArCH2Cl + TMSCl Step2->Step3 Step4 4. Quench & Extract Sat. NH4Cl / Et2O Step3->Step4 Step5 5. Purification Vacuum Distillation Step4->Step5

    Fig 2. Step-by-step workflow for the Barbier-type synthesis of benzylic silanes.

    Analytical Validation

    To ensure the integrity of the synthesized product, verify the structure using ¹H NMR (CDCl₃, 400 MHz). The system validates itself if the following key resonances are observed ()[2],[3]:

    • δ 0.00 (s, 9H, -Si(CH₃)₃): Confirms successful incorporation of the trimethylsilyl group.

    • δ 2.10 (s, 2H, -CH₂-Si): The benzylic protons shift significantly upfield due to the shielding effect of the electropositive silicon atom.

    • δ 6.85 – 7.15 (m, 4H, Ar-H): Confirms the intact para-fluorophenyl ring system.

    References

    • Title: Cross-Coupling Versus Homo-Coupling Reactions with Benzyl Bromide, Magnesium and Chlorotrimethylsilane Source: Synthetic Communications, 21(2), 257-264 (1991). URL: [Link]

    • Title: Handbook of Grignard Reagents Source: CRC Press, Chemical Industries Series (1996). URL: [Link]

    • Title: Preparation and Regioselective Metalation of Bis(trimethylsilyl)methyl-Substituted Aryl Derivatives for the Generation of Highly Functionalized Arenes Source: Chemistry - A European Journal, 20(27), 8338-8342 (2014). URL: [Link]

    Sources

    Application

    Applications of (4-Fluorophenyl)methyl-trimethylsilane in organofluorine chemistry

    Title: Application Notes & Protocols: (4-Fluorophenyl)methyl-trimethylsilane in Organofluorine Chemistry & Advanced Materials Introduction (4-Fluorophenyl)methyl-trimethylsilane (CAS: 706-25-2)[1], commonly referred to a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Application Notes & Protocols: (4-Fluorophenyl)methyl-trimethylsilane in Organofluorine Chemistry & Advanced Materials

    Introduction

    (4-Fluorophenyl)methyl-trimethylsilane (CAS: 706-25-2)[1], commonly referred to as 4-fluorobenzyltrimethylsilane, is a highly versatile organosilane building block. In the realm of organofluorine chemistry, the strategic introduction of a 4-fluorobenzyl moiety is critical for modulating the lipophilicity, metabolic stability, and binding affinity of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality and practical protocols for utilizing this reagent across three distinct paradigms: photoredox-catalyzed radical generation, fluoride-activated nucleophilic addition, and the engineering of advanced hydrophobic surface coatings.

    Photoredox-Catalyzed Radical Benzylation

    Mechanistic Causality: Benzylsilanes are exceptional radical precursors in photoredox catalysis. The underlying causality relies on the single-electron transfer (SET) from the electron-rich benzylsilane to an excited-state photocatalyst[2]. This oxidation generates a transient radical cation. Due to the β-silicon effect, the positive charge is stabilized, but the species is highly acidic at the silicon center, making it unstable toward fragmentation. Rapid desilylation (loss of TMS⁺) occurs, irreversibly generating the neutral 4-fluorobenzyl radical[2]. This rapid fragmentation is the critical design element: it outcompetes deleterious back-electron transfer (BET), ensuring a high steady-state concentration of the fluorinated radical for subsequent addition to electron-deficient olefins or heterocycles[3].

    Protocol: Decatungstate-Catalyzed Radical Benzylation of Electron-Poor Olefins This self-validating protocol utilizes tetrabutylammonium decatungstate (TBADT) to mediate the oxidative cleavage of the silane[3]. The reaction is self-validating because the consumption of the highly UV-active starting material can be directly monitored via TLC or LC-MS, with the product exhibiting a distinct retention shift.

    • Preparation : In an oven-dried 10 mL Schlenk tube, add the electron-poor olefin (e.g., maleic anhydride, 0.2 mmol, 2.0 equiv) and TBADT (2 mol %)[3].

    • Reagent Addition : Add (4-fluorophenyl)methyl-trimethylsilane (0.1 mmol, 1.0 equiv) dissolved in 2.0 mL of anhydrous, degassed acetonitrile.

    • Degassing : Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited photocatalyst or prematurely trap the benzyl radical.

    • Irradiation : Irradiate the stirred solution using 310 nm UV lamps (or appropriate visible light LEDs if using a Ru/Ir catalyst) at ambient temperature for 24 hours[3].

    • Workup : Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the 4-fluorobenzylated product.

    Photoredox PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) PC_red Reduced PC•⁻ PC_star->PC_red SET (Oxidation of Silane) PC_red->PC SET (Reduction of Adduct) Silane 4-F-Bn-TMS Radical 4-F-Bn• (Radical) Silane->Radical -e⁻, -TMS⁺ (Desilylation) Adduct Radical Adduct• Radical->Adduct + Olefin Product Fluorinated Product Adduct->Product +e⁻, +H⁺

    Photoredox catalytic cycle of 4-fluorobenzyltrimethylsilane generating a nucleophilic radical.

    Fluoride-Activated Nucleophilic Benzylation (Desilylative Benzylation)

    Mechanistic Causality: Traditional benzylation relies on Grignard reagents (e.g., 4-fluorobenzylmagnesium bromide), which are highly moisture-sensitive and prone to homocoupling (Wurtz coupling). (4-Fluorophenyl)methyl-trimethylsilane serves as a stable, bench-top alternative. The thermodynamic driving force is the exceptional strength of the Si-F bond (~582 kJ/mol) compared to the Si-C bond (~318 kJ/mol). When treated with a fluoride source like Tetrabutylammonium fluoride (TBAF), a hypervalent pentacoordinate silicate intermediate forms. This weakens the benzyl-silicon bond, facilitating the release of a 4-fluorobenzyl carbanion equivalent that readily attacks electrophiles such as aldehydes or imines.

    Protocol: TBAF-Promoted Addition to Aldehydes

    • Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the target aldehyde (1.0 mmol) and (4-fluorophenyl)methyl-trimethylsilane (1.2 mmol, 1.2 equiv).

    • Solvent : Dissolve the reagents in 5.0 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

    • Activation : Cool the reaction mixture to 0 °C using an ice bath. Slowly add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol) dropwise over 5 minutes. Insight: The slow addition prevents rapid exothermic desilylation and minimizes protonation of the carbanion by adventitious moisture.

    • Reaction : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours. Monitor via TLC until the aldehyde is consumed.

    • Quench & Extraction : Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification : Purify the resulting secondary alcohol via silica gel chromatography.

    Table 1: Quantitative Comparison of Benzylation Reagents

    Reagent TypeStabilityMoisture SensitivityHomocoupling RiskActivation Method
    4-F-Bn-MgBr (Grignard)Low (Requires cold storage)Extremely HighHigh (Wurtz Coupling)Spontaneous
    4-F-Bn-TMS (Silane)High (Bench-stable)LowNegligibleFluoride (TBAF/TASF) or Photoredox

    Advanced Hydrophobic & Anti-Corrosive Surface Coatings

    Mechanistic Causality: Beyond molecular synthesis, 4-fluorobenzyltrimethylsilane is utilized in materials science to engineer superhydrophobic and anti-corrosive coatings on metal substrates[4]. The trimethylsilyl group can undergo controlled hydrolysis or plasma activation to bond with surface hydroxyls on electrodeposited transition metals. Concurrently, the 4-fluorophenyl moiety projects outward. The highly electronegative fluorine atoms reduce the polarizability of the surface, significantly lowering the surface energy. This structural modification repels water and corrosive aqueous ions, protecting the underlying metal[4].

    Protocol: Surface Functionalization of Electrodeposited Metals

    • Substrate Preparation : Clean the electrodeposited transition metal substrate (e.g., nickel or copper) sequentially with acetone, ethanol, and deionized water in an ultrasonic bath for 10 minutes each.

    • Plasma Activation : Treat the substrate with oxygen plasma for 5 minutes to maximize the density of surface hydroxyl (-OH) groups.

    • Silanization : Prepare a 2% (v/v) solution of (4-fluorophenyl)methyl-trimethylsilane in anhydrous toluene. Submerge the activated substrate into the solution.

    • Incubation : Heat the immersion bath to 60 °C for 12 hours under a nitrogen atmosphere to promote covalent Si-O-Metal bond formation.

    • Curing : Remove the substrate, rinse extensively with fresh toluene to remove physisorbed silane, and cure in an oven at 120 °C for 2 hours to cross-link the siloxane network.

    CoatingWorkflow S1 1. Substrate Cleaning (Ultrasonication) S2 2. O2 Plasma (Hydroxyl Generation) S1->S2 S3 3. Silanization (4-F-Bn-TMS in Toluene) S2->S3 S4 4. Thermal Curing (120°C, Cross-linking) S3->S4

    Step-by-step workflow for the application of fluorinated silane hydrophobic surface coatings.

    References

    • Beilstein Journal of Organic Chemistry. "Development of a flow photochemical process for a π-Lewis acidic metal-catalyzed cyclization/radical addition sequence". Beilstein Journals, 2024. Available at:[Link]

    • Organic Letters. "Decatungstate As Photoredox Catalyst: Benzylation of Electron-Poor Olefins". ACS Publications, 2012. Available at: [Link]

    • Google Patents. "US20170190139A1 - Coatings and coated surfaces with selected surface characteristics and features". US Patent Office, 2017.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of (4-Fluorophenyl)methyl-trimethylsilane

    Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers and drug development professionals experiencing low yields or high byproduct formation during the synthesis of (4-Fluoro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers and drug development professionals experiencing low yields or high byproduct formation during the synthesis of (4-Fluorophenyl)methyl-trimethylsilane (also known as 4-fluorobenzyltrimethylsilane)[1].

    Rather than providing a generic procedure, this portal deconstructs the mechanistic bottlenecks of benzylic silane synthesis and provides a self-validating, highly optimized Barbier-type protocol to maximize your yield.

    Mechanistic Causality: The Wurtz Coupling Dilemma

    The most common failure point in synthesizing (4-Fluorophenyl)methyl-trimethylsilane via a standard two-step Grignard reaction is the formation of a homocoupled dimer[2]. Benzylic halides are notoriously susceptible to Wurtz-type coupling [3].

    When the intermediate Grignard reagent (4-fluorobenzylmagnesium chloride) forms, it acts as a potent nucleophile. If there is a localized high concentration of unreacted 4-fluorobenzyl chloride in the flask, the Grignard reagent will attack it, forming the undesired byproduct 1,2-bis(4-fluorophenyl)ethane instead of waiting for the subsequent addition of trimethylsilyl chloride (TMSCl)[3].

    To solve this, we must shift from a sequential Grignard addition to an in situ Barbier-type trapping mechanism . By having TMSCl present in the reaction mixture during the magnesium insertion, the transient Grignard reagent is immediately silylated. This keeps the concentration of the active Grignard near zero, kinetically outcompeting the Wurtz coupling pathway.

    Pathway SM 4-Fluorobenzyl Chloride + Mg Turnings Grignard Grignard Intermediate [4-F-C6H4-CH2-MgCl] SM->Grignard Mg Insertion Unreacted Unreacted Halide SM->Unreacted Product Target Product: (4-Fluorophenyl)methyl-trimethylsilane Grignard->Product + TMSCl (Fast) Wurtz Wurtz Byproduct: 1,2-Bis(4-fluorophenyl)ethane Grignard->Wurtz + Unreacted Halide (Slow) TMSCl TMSCl (In situ) TMSCl->Product Unreacted->Wurtz

    Competing reaction pathways in the synthesis of (4-Fluorophenyl)methyl-trimethylsilane.

    Quantitative Process Comparison

    The table below summarizes the expected outcomes when altering the synthetic strategy. The data clearly illustrates why the Barbier-type methodology using a chloride precursor is the industry standard for this specific transformation.

    Reaction ConditionHalide PrecursorAddition MethodMain Product Yield (%)Wurtz Byproduct Yield (%)
    Standard Grignard4-Fluorobenzyl BromideStepwise (Sequential)~35 - 45%~40 - 50%
    Standard Grignard4-Fluorobenzyl ChlorideStepwise (Sequential)~55 - 65%~20 - 30%
    Barbier-Type 4-Fluorobenzyl Chloride In situ TMSCl Trap > 85% < 5%

    Self-Validating Barbier Protocol

    This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific visual or thermal validation criteria are met.

    Reagents Required:

    • 4-Fluorobenzyl chloride (1.0 equiv)

    • Magnesium turnings (1.5 equiv)

    • Trimethylsilyl chloride (TMSCl) (1.2 equiv, freshly distilled)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

    • Iodine (I₂) crystals (catalytic)

    Step-by-Step Methodology:

    • Magnesium Activation: Place Mg turnings and a single crystal of I₂ into a flame-dried 3-neck flask equipped with a reflux condenser and an addition funnel under a strict N₂ atmosphere. Heat gently with a heat gun.

      • Validation Check: The flask will fill with purple iodine vapor. Once the vapor settles and the Mg turnings take on a slightly dull, etched appearance, the MgO passivation layer has been successfully breached[3]. Allow to cool to room temperature.

    • Solvent & Trap Addition: Add anhydrous THF to cover the magnesium, followed by the full volume of TMSCl.

    • Reaction Initiation: In the addition funnel, dissolve the 4-fluorobenzyl chloride in anhydrous THF. Add exactly 5% of this solution to the Mg/TMSCl mixture. Do not stir aggressively; allow the local concentration to remain high near the metal surface.

      • Validation Check: Within 5–15 minutes, you must observe a localized exotherm (the solvent will begin to gently boil near the Mg turnings) and the solution will turn a cloudy gray[3]. Do not proceed to step 4 until this initiation is confirmed.

    • Continuous Addition: Once initiated, begin adding the remaining 4-fluorobenzyl chloride solution dropwise over 1.5 to 2 hours.

      • Validation Check: The rate of addition should perfectly maintain a gentle, self-sustaining reflux without external heating. If the reflux stops, pause the addition until it resumes. This ensures the halide is consumed instantly, preventing accumulation and subsequent Wurtz coupling[3].

    • Completion & Quench: After the addition is complete, stir at room temperature for an additional 2 hours. Cool the flask to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise.

    • Workup: Extract the aqueous layer with diethyl ether or 2-MeTHF. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation.

    Troubleshooting FAQs

    Q: I am observing a massive amount of white, insoluble precipitate forming during the reaction, and my yield is terrible. What is happening? A: If the precipitate is not simply magnesium salts (which dissolve during the aqueous quench), you are observing the crystallization of the Wurtz coupling byproduct, 1,2-bis(4-fluorophenyl)ethane[2]. This occurs when the 4-fluorobenzyl chloride is added too quickly, allowing it to accumulate in the flask and react with the Grignard intermediate[3]. Ensure you are using the Barbier method (TMSCl in the flask from the start) and drastically slow down your addition rate.

    Q: Why does the protocol specify 4-fluorobenzyl chloride instead of 4-fluorobenzyl bromide? Aren't bromides more reactive? A: Bromides are indeed more reactive, but in benzylic systems, this is a disadvantage. The metal-halogen exchange with bromides occurs so rapidly that it creates a localized spike in the concentration of the Grignard reagent at the magnesium surface. This high local concentration kinetically favors homocoupling. Chlorides offer a more controlled, steady insertion rate that pairs perfectly with the rate of TMSCl trapping[4].

    Q: My reaction absolutely refuses to initiate, even after adding the 5% halide charge. What are my options? A: Benzylic chlorides can sometimes be stubborn to initiate if the magnesium is heavily oxidized. First, ensure your THF is completely anhydrous (water destroys the Grignard instantly). If the iodine activation failed, try adding 0.5 mL of 1,2-dibromoethane to the magnesium suspension and gently warming it. The 1,2-dibromoethane reacts with Mg to form ethylene gas and MgBr₂, effectively scrubbing the magnesium surface clean to expose fresh, highly reactive metal[3].

    Q: Can I use 2-Methyltetrahydrofuran (2-MeTHF) instead of THF? A: Yes. In fact, 2-MeTHF is an excellent alternative. While THF is known to slightly promote Wurtz coupling compared to ethereal solvents[3], the Barbier trapping mechanism is usually fast enough to override this solvent effect. However, 2-MeTHF offers the dual benefits of being less miscible with water (making the workup much cleaner) and natively suppressing Wurtz coupling better than standard THF[3].

    References

    • Gelest, Inc. "Silanes & Silicon Compounds | Categories". Gelest Technical Library. Available at: [Link]

    • Wikipedia. "Wurtz reaction". Wikimedia Foundation. Available at: [Link]

    • LMU München. "Magnesium Halide-Mediated Addition of Functionalized Organozinc Reagents". Elektronische Hochschulschriften. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Desilylation of (4-Fluorophenyl)methyl-trimethylsilane

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering unintended carbon-silicon (C–Si) bond cleavage when working with (4-Fluorophenyl)methyl-trim...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering unintended carbon-silicon (C–Si) bond cleavage when working with (4-Fluorophenyl)methyl-trimethylsilane (also known as 4-fluorobenzyltrimethylsilane).

    Mechanistic Overview: Why Does Desilylation Occur?

    The C–Si bond in benzylsilanes is uniquely polarized and susceptible to cleavage under various conditions. The presence of the para-fluoro substituent on the aromatic ring exerts a strong inductive electron-withdrawing effect (-I effect). During heterolytic cleavage, this effect stabilizes the resulting 4-fluorobenzyl carbanion intermediate[1]. Consequently, the trimethylsilyl (TMS) group acts as an excellent leaving group when exposed to nucleophiles, bases, or single-electron transfer (SET) oxidants[2]. Understanding the specific pathway—whether it is base-catalyzed protodesilylation, oxidative mesolytic cleavage, or ipso-substitution—is critical for troubleshooting[3].

    Diagnostic Workflow

    TroubleshootingWorkflow Start Desilylation Detected (Loss of TMS Group) Cond Identify Reaction Environment Start->Cond Basic Basic / Anionic Conditions Cond->Basic pH > 7 Oxidative Oxidative / SET Conditions Cond->Oxidative Photocatalyst / Oxidant Acidic Acidic / Electrophilic Conditions Cond->Acidic pH < 7 / Lewis Acids Proto Protodesilylation (Trace H2O + Base) Basic->Proto Radical Radical Cation Mesolytic Cleavage Oxidative->Radical Ipso Ipso-Substitution (Electrophile Attack) Acidic->Ipso FixBasic Action: Rigorous Drying Switch to Non-Nucleophilic Base Proto->FixBasic FixOx Action: Exclude Light/O2 Remove Trace Nucleophiles Radical->FixOx FixAcid Action: Buffer System Use Milder Lewis Acids Ipso->FixAcid

    Diagnostic workflow for identifying and resolving (4-Fluorophenyl)methyl-TMS desilylation.

    Frequently Asked Questions & Troubleshooting Guides

    Q1: I am performing a base-promoted cross-coupling, but I'm observing near-complete loss of the TMS group, yielding 1-fluoro-4-methylbenzene. How do I prevent this? Causality: You are observing base-catalyzed protodesilylation. In the presence of strong bases (e.g., KOTMS, alkoxides) and trace water, hydroxide or alkoxide ions nucleophilically attack the silicon atom[1]. This forms a pentacoordinate silicate intermediate, which undergoes heterolytic C–Si bond cleavage to expel the resonance-stabilized 4-fluorobenzyl anion. Subsequent rapid protonation by water yields the desilylated byproduct (1-fluoro-4-methylbenzene)[3]. Solution:

    • Water Exclusion: The reaction must be rigorously anhydrous. Even 1 equivalent of water relative to the catalyst can drive quantitative protodesilylation[1].

    • Base Selection: Switch from highly nucleophilic bases (like KOH or NaOMe) to sterically hindered, non-nucleophilic bases (e.g., KHMDS, LDA, or Cs₂CO₃)[3].

    Q2: During photoredox catalysis, my substrate degrades rapidly. Is the photocatalyst destroying my starting material? Causality: Yes, via a radical cation mesolytic cleavage pathway. Benzyltrialkylsilanes are highly susceptible to single-electron oxidation. When oxidized to the radical cation ( [ArCH2​SiMe3​]∙+ ), the C–Si bond weakens dramatically. Trace nucleophiles (even weak ones like methanol, acetonitrile, or trace water) assist in the rapid mesolytic cleavage of this bond, generating a 4-fluorobenzyl radical and a silyl cation[2]. Solution:

    • Solvent/Nucleophile Control: The lifetime of the radical cation is highly dependent on the solvent's nucleophilicity. Switch to a non-nucleophilic solvent like highly pure, anhydrous dichloromethane or hexafluoroisopropanol (HFIP)[2].

    • Steric Shielding: If the synthetic route allows, replacing the TMS group with a bulkier triisopropylsilyl (TIPS) group decreases the rate constant for nucleophile-assisted cleavage by up to 4 orders of magnitude[2].

    Q3: I'm using a Lewis acid for an electrophilic aromatic substitution on the ring, but the TMS group falls off. Why? Causality: This is ipso-substitution. The silyl group directs electrophiles to the ipso position due to the β -silicon effect, which stabilizes the developing positive charge in the Wheland intermediate. If the electrophile attacks the ipso carbon, the TMS group is eliminated to restore aromaticity[3]. Solution: Use milder Lewis acids or lower the reaction temperature to kinetically favor the desired ring substitution over ipso-attack[3].

    Quantitative Data: Impact of Conditions on Desilylation Rates

    The table below summarizes the effect of nucleophiles and steric hindrance on the cleavage of benzylsilanes under basic and oxidative conditions.

    Reaction EnvironmentReagent / NucleophileSilane Protecting GroupRelative Cleavage Rate / Yield of Desilylation
    Base-Catalyzed (70 °C) KOTMS + Trace H₂O-SiMe₃ (TMS)>99% Desilylation yield[1]
    Base-Catalyzed (70 °C) KOTMS (Anhydrous)-SiMe₃ (TMS)<1% Desilylation yield[1]
    SET Oxidation Methanol (Nucleophile)-SiMe₃ (TMS)Baseline (Fastest cleavage, krel​=1 )[2]
    SET Oxidation tert-Butanol-SiMe₃ (TMS)~5–7% of baseline rate[2]
    SET Oxidation Methanol (Nucleophile)-Si(iPr)₃ (TIPS)~0.1% of baseline rate ( 10−3 decrease)[2]

    Self-Validating Experimental Protocol: Anhydrous Benzylic Metalation

    To ensure the TMS group remains intact during strong base manipulations (e.g., benzylic deprotonation for functionalization), follow this self-validating protocol. It includes an internal control to verify the absence of protodesilylation in real-time.

    Objective: Benzylic deprotonation of (4-Fluorophenyl)methyl-trimethylsilane without C–Si bond cleavage[4].

    Step-by-Step Methodology:

    • Preparation & Drying: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Add 1.0 mmol of (4-Fluorophenyl)methyl-trimethylsilane and 5.0 mL of anhydrous THF (freshly distilled over Na/benzophenone).

    • Internal Validation Setup: Add 0.1 mmol of an internal standard (e.g., n-undecane). Causality: This allows for precise GC-MS monitoring of the starting material mass balance to detect even minor protodesilylation events[1].

    • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Low temperatures suppress the activation energy required for nucleophilic attack at the silicon center.

    • Base Addition: Dropwise, add 1.05 mmol of sec-Butyllithium (s-BuLi) over 5 minutes. Causality:s-BuLi is a strong base but a poor nucleophile at -78 °C, kinetically favoring benzylic C–H deprotonation over nucleophilic attack at the Si center.

    • Electrophile Quench: Stir for 30 minutes at -78 °C, then add 1.2 mmol of the desired electrophile (e.g., anhydrous DMF for formylation).

    • Workup: Quench with saturated aqueous NH₄Cl only after the electrophile has fully reacted. Extract the mixture with Et₂O.

    • Validation Analysis: Run a GC-MS of the crude mixture.

      • Success Criterion: The ratio of product to the n-undecane internal standard matches the theoretical yield, with <2% of 1-fluoro-4-methylbenzene (the desilylated byproduct) detected.

      • Failure Mode: If 1-fluoro-4-methylbenzene is detected in significant quantities, moisture was introduced during base addition, triggering the protodesilylation cascade. Discard and verify solvent anhydrousness.

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Purification of (4-Fluorophenyl)methyl-trimethylsilane

    Overview (4-Fluorophenyl)methyl-trimethylsilane (also known as 4-fluorobenzyltrimethylsilane) is a highly non-polar, semi-volatile organosilane widely used as a synthetic intermediate and as an electron donor in photocat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Overview

    (4-Fluorophenyl)methyl-trimethylsilane (also known as 4-fluorobenzyltrimethylsilane) is a highly non-polar, semi-volatile organosilane widely used as a synthetic intermediate and as an electron donor in photocatalytic systems . Due to its unique physicochemical properties, standard silica gel chromatography often results in poor resolution, protodesilylation (C–Si bond cleavage), or significant product loss during solvent evaporation.

    This technical support guide provides field-proven, causality-driven protocols and troubleshooting FAQs to ensure high-yield, high-purity isolation of this compound.

    Workflow & Experimental Design

    Causality & Strategy: Because the target molecule lacks polar functional groups, it exhibits very weak interactions with the silanol groups on standard silica gel . Consequently, it elutes rapidly even in 100% non-polar solvents like hexanes or cyclohexane , . To prevent co-elution with structurally similar impurities (e.g., 4-fluorobenzyl chloride), the stationary phase must be carefully selected, and the sample loading band must be exceptionally narrow. Furthermore, the slightly acidic nature of standard silica can catalyze the cleavage of the benzylic C–Si bond; thus, neutralization of the stationary phase is critical.

    G A 1. Crude Mixture (4-F-BnTMS + Impurities) B 2. Silica Gel Preparation (Neutralized with 1% Et3N) A->B C 3. Column Loading (Neat or minimal Pentane) B->C D 4. Isocratic Elution (100% Pentane or Cyclohexane) C->D E 5. Fraction Analysis (TLC: UV 254 nm + KMnO4) D->E F 6. Solvent Removal (Rotovap: 20°C, >150 mbar) E->F G Pure (4-Fluorophenyl)methyl-trimethylsilane F->G

    Workflow for the purification of (4-Fluorophenyl)methyl-trimethylsilane via column chromatography.

    Self-Validating Protocol: Neutralized Silica Gel Chromatography
    • Stationary Phase Preparation : Weigh out fine-mesh silica gel (15–40 µm) for high-resolution flash chromatography. Slurry the silica in 100% pentane containing 1% (v/v) triethylamine (Et3N).

    • Column Packing & Neutralization : Pour the slurry into the column. Elute 2 column volumes (CV) of the pentane/Et3N mixture.

      • Validation Check: Collect a drop of the eluent and test it with a pH strip. A pH of ~8 confirms the acidic silanol sites are fully neutralized.

    • Equilibration : Elute with 2 CV of pure pentane to flush out excess free Et3N.

    • Sample Loading : Dissolve the crude reaction mixture in the absolute minimum volume of pentane (e.g., 0.5 mL per gram of crude). Apply directly to the flat silica bed.

      • Validation Check: The loading band should be ≤2 mm thick to ensure optimal theoretical plate utilization.

    • Isocratic Elution : Elute the column using 100% pentane. Collect small fractions (e.g., 10 mL for a 30 g column).

    • Visualization : Spot fractions on a silica TLC plate. View under UV 254 nm. For definitive identification, dip the plate in Potassium Permanganate (KMnO4) stain and heat gently. The benzylic position will oxidize, yielding a bright yellow spot against a purple background.

    • Solvent Removal : Transfer pure fractions to a pre-weighed round-bottom flask. Remove the pentane using a rotary evaporator. Set the water bath to strictly ≤20 °C and the vacuum to >150 mbar.

      • Validation Check: Weigh the flask. Re-apply vacuum for 5 minutes and weigh again. A stable mass confirms complete solvent removal without product volatilization.

    Troubleshooting & FAQs

    Q1: Why is my isolated yield drastically lower than what TLC and NMR of the crude mixture suggested? Cause : (4-Fluorophenyl)methyl-trimethylsilane is a semi-volatile liquid. Standard rotary evaporation protocols often use hexanes (bp 68 °C) or ethyl acetate, requiring water bath temperatures of 30–40 °C and deep vacuum. Under these conditions, the vapor pressure of the organosilane is high enough that it co-evaporates with the solvent. Solution : Switch your mobile phase entirely to pentane (bp 36 °C) or cyclohexane . Pentane can be efficiently removed at 20 °C under mild vacuum (150–200 mbar), keeping the volatile silane safely in the flask.

    Q2: I am observing degradation of my product on the column, resulting in 4-fluorotoluene and siloxane byproducts. How do I prevent this? Cause : Standard silica gel has a surface pH of approximately 4.5 to 5.5. The electron-rich benzylic carbon-silicon bond is highly susceptible to acid-catalyzed protodesilylation. When the silane interacts with acidic silanol (Si–OH) groups, the C–Si bond cleaves. Solution : You must neutralize the silica gel prior to loading. Pre-treating the column with 1% Et3N in the mobile phase caps the most acidic sites. Alternatively, utilize organosilica hybrid particles, which incorporate organic groups directly into the silica framework, drastically reducing surface acidity and unwanted secondary interactions .

    Q3: My product is co-eluting with the starting material (4-fluorobenzyl chloride) and Wurtz coupling byproducts (1,2-bis(4-fluorophenyl)ethane). How can I separate them? Cause : All three species are highly lipophilic and exhibit nearly identical Rf values (0.75–0.85) in 100% hexanes. Solution :

    • Reduce Particle Size : Switch from standard 40–63 µm silica to high-resolution 15–40 µm silica to increase the number of theoretical plates .

    • Modify the Stationary Phase : If co-elution persists, use silver-impregnated silica gel (AgNO3-silica). The silver ions form reversible π-complexes with the aromatic rings. The halogenated starting material and the sterically hindered homocoupling byproduct will interact differently with the Ag^+^ ions compared to the target silane, altering their retention factors enough to achieve baseline separation.

    Troubleshooting Issue Chromatography Issue Degradation Product Degradation (Protodesilylation) Issue->Degradation Coelution Co-elution with Impurities Issue->Coelution YieldLoss Low Isolated Yield (Post-Evaporation) Issue->YieldLoss Sol1 Pre-treat silica with 1% Et3N in Hexanes Degradation->Sol1 Sol2 Use fine silica (15-40 µm) or AgNO3-Silica Coelution->Sol2 Sol3 Evaporate at 20°C Avoid high vacuum YieldLoss->Sol3

    Troubleshooting logic tree for common issues encountered during organosilane purification.

    Quantitative Data & Reference Metrics

    To aid in fraction identification and evaporation planning, refer to the physicochemical parameters of the target compound and common impurities below.

    CompoundMolecular WeightBoiling Point (approx.)Rf (100% Hexanes)UV Activity (254 nm)Recommended TLC Stain
    (4-Fluorophenyl)methyl-trimethylsilane 182.31 g/mol ~205 °C0.85ModerateKMnO4 or PMA
    4-Fluorobenzyl chloride (Starting Material)144.57 g/mol 181 °C0.80StrongUV only
    1,2-Bis(4-fluorophenyl)ethane (Homocoupling)218.24 g/mol >250 °C0.75StrongKMnO4
    Hexamethyldisiloxane (HMDO) (Byproduct)162.38 g/mol 100 °C0.95NonePMA

    Note: Rf values are highly dependent on silica gel activity and ambient humidity. Always run a co-spot TLC with the crude mixture.

    References

    • Exploring the benzylic gem-C(sp3)-Boron-Silicon and Boron- Tin Centers as a Synthetic Platform. Royal Society of Chemistry (RSC). URL:[Link]

    • General Ambient Temperature Benzylic Metalations Using Mixed-Metal Li/K-TMP Amide. American Chemical Society (ACS). URL:[Link]

    • Surface photodeposition of metal oxides by decomposition of several group IVA organometallics (benzyltrimethylsilanes and benzyltrimethylstannanes) on TiO2. Academia.edu / Journal of Photochemistry and Photobiology A: Chemistry. URL:[Link]

    • Silica / Organo Silica. Dr. Maisch High Performance LC GmbH. URL: [Link]

    • Silica Gel Column Chromatography. Teledyne LABS. URL:[Link]

    Optimization

    Technical Support Center: Stabilizing (4-Fluorophenyl)methyl-trimethylsilane for Long-Term Storage

    (4-Fluorophenyl)methyl-trimethylsilane (also known as 4-fluorobenzyltrimethylsilane) is a highly valuable organosilane reagent utilized in cross-coupling, nucleophilic benzylation, and advanced surface functionalization....

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    Author: BenchChem Technical Support Team. Date: April 2026

    (4-Fluorophenyl)methyl-trimethylsilane (also known as 4-fluorobenzyltrimethylsilane) is a highly valuable organosilane reagent utilized in cross-coupling, nucleophilic benzylation, and advanced surface functionalization. However, its benzylic C–Si bond is kinetically labile under specific environmental conditions.

    As a Senior Application Scientist, I have designed this troubleshooting guide to address the exact mechanisms of degradation you might encounter. By understanding the chemical causality behind these failures, you can implement the self-validating protocols detailed below to ensure absolute reagent integrity during long-term storage.

    Section 1: Understanding Degradation Mechanisms (FAQ)

    Q: Why does my (4-Fluorophenyl)methyl-trimethylsilane degrade over time, and what are the primary chemical pathways?

    A: The primary degradation pathway for benzylsilanes is protodesilylation —the cleavage of the carbon-silicon bond. The causality lies in the inherent polarization of the C–Si bond. The benzylic position, although slightly modulated by the electron-withdrawing para-fluoro substituent, can stabilize a partial negative charge. This makes the molecule highly susceptible to electrophilic attack by protons at the carbon center, or nucleophilic attack by moisture (hydrolysis) and bases at the silicon center [2].

    Furthermore, exposure to UV light in the presence of trace metal oxides (such as TiO₂ found in certain lab environments or coated glassware) can induce photocatalytic decomposition [3]. When degradation occurs, the compound irreversibly breaks down into 4-fluorotoluene and trimethylsilanol, which rapidly condenses into hexamethyldisiloxane (HMDSO).

    G A (4-Fluorophenyl)methyl- trimethylsilane C Nucleophilic Attack at Si Electrophilic Attack at C A->C B Moisture (H2O) / Acid (H+) B->C D 4-Fluorotoluene (Cleaved Arene) C->D E Trimethylsilanol -> Hexamethyldisiloxane C->E

    Mechanism of moisture/acid-induced protodesilylation of benzylsilanes.

    Section 2: Optimal Storage Conditions & Environmental Controls

    Q: What are the exact environmental parameters required to prevent hydrolysis and protodesilylation during long-term storage?

    A: Organosilanes must be strictly isolated from aqueous acids, bases, and ambient humidity, which accelerate the transformation of the monomeric silane into polymeric siloxanes [1]. Because (4-Fluorophenyl)methyl-trimethylsilane is a liquid at room temperature, kinetic suppression of degradation requires strict temperature and atmospheric controls.

    ParameterOptimal Range/ConditionCausality & Scientific Rationale
    Atmosphere Argon or High-Purity N₂Displaces atmospheric moisture and oxygen. Prevents nucleophilic attack by H₂O at the silicon center.
    Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic energy available to overcome the activation barrier for C–Si bond cleavage.
    Container Amber Glass Vial with PTFE SeptumBlocks UV radiation, preventing radical-initiated or photocatalytic decomposition [3]. PTFE prevents chemical leaching.
    Additives Activated Molecular Sieves (3Å or 4Å)Acts as a self-validating desiccant system. If the sieves clump together, it visually validates that moisture has breached the septum.

    Section 3: Handling and Transfer Protocols

    Q: How do I transfer the silane without introducing atmospheric moisture that initiates degradation?

    A: Every time a storage vial is opened to ambient air, moisture is introduced. To establish a self-validating system, you must use standard Schlenk techniques or a glovebox. If transferring on a benchtop, follow this strict step-by-step inert syringe protocol. The protocol is self-validating: if the syringe plunger naturally pushes back during extraction, you have successfully maintained the required positive inert pressure.

    Step-by-Step Inert Transfer Methodology:

    • Preparation: Dry a glass syringe and stainless-steel needle in an oven at 120°C for at least 2 hours. Cool them in a desiccator or actively under an argon stream to ensure zero surface-bound water remains.

    • Purging: Connect the storage vial to an inert gas manifold (Schlenk line) using a secondary needle. Apply a gentle positive pressure of Argon.

    • Syringe Assembly: Assemble the cooled syringe and flush it three times with Argon by drawing from the manifold and expelling outside.

    • Extraction: Pierce the PTFE septum of the (4-Fluorophenyl)methyl-trimethylsilane vial. The positive Argon pressure will assist in filling the syringe, preventing the creation of a vacuum that could pull in ambient air.

    • Storage Sealing: Withdraw the syringe, immediately remove the Argon line, and seal the pierced septum with Parafilm. Return the vial to 2°C–8°C storage immediately.

    G Step1 1. Oven-Dry Syringe Step2 2. Apply Argon Pressure Step1->Step2 Step3 3. Extract Silane Step2->Step3 Step4 4. Seal & Refrigerate Step3->Step4

    Step-by-step workflow for the inert transfer of moisture-sensitive organosilanes.

    Section 4: Quality Control & Validation

    Q: How can I validate the integrity of my stock before using it in a sensitive cross-coupling reaction?

    A: Do not rely on visual inspection, as both the intact silane and its degradation products are clear, colorless liquids. The most authoritative self-validating method is ¹H NMR spectroscopy (in CDCl₃).

    • Intact Compound: Look for the sharp singlet of the trimethylsilyl (–Si(CH₃)₃) group near 0.0 ppm, and the benzylic –CH₂– protons around 2.1 ppm.

    • Degradation Markers: If protodesilylation has occurred, you will observe the appearance of a new singlet at ~0.05 ppm corresponding to hexamethyldisiloxane (HMDSO). Additionally, the benzylic protons will shift as the compound degrades into 4-fluorotoluene (yielding a methyl peak at ~2.3 ppm). If these markers are present at >5% integration relative to the product, the batch must be re-distilled under reduced pressure before use.

    References

    • Evonik Resource Efficiency GmbH. "Si 75® Organosilane Product Information and Storage Guidelines." Evonik.
    • The Journal of Organic Chemistry. "An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes." ACS Publications.
    • Journal of Photochemistry and Photobiology A: Chemistry. "Surface photodeposition of metal oxides by decomposition of several group IVA organometallics (benzyltrimethylsilanes and benzyltrimethylstannanes) on TiO2." Academia.edu.
    Troubleshooting

    Technical Support Center: Resolving GC-MS Peak Tailing for (4-Fluorophenyl)methyl-trimethylsilane

    Executive Summary Analyzing halogenated silane derivatives like (4-Fluorophenyl)methyl-trimethylsilane via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. While the bulky trimethy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Analyzing halogenated silane derivatives like (4-Fluorophenyl)methyl-trimethylsilane via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. While the bulky trimethylsilyl (TMS) group is typically used to improve volatility and shield polar functional groups[1], the highly electronegative fluorine atom on the aromatic ring creates a strong localized dipole. This polarity makes the molecule highly susceptible to secondary interactions with active sites in the sample flow path, manifesting as severe peak tailing.

    This guide provides a field-proven, mechanistic approach to diagnosing and eliminating peak tailing for fluorinated silanes, ensuring high-fidelity quantitative and qualitative data.

    Diagnostic Workflow: Isolating the Root Cause

    Before replacing consumables, you must determine whether the tailing is a systemic physical issue or a localized chemical interaction. The workflow below outlines the logical progression for isolating the root cause.

    GC_Troubleshooting Start Observe Peak Tailing for (4-Fluorophenyl)methyl-TMS CheckScope Are all peaks tailing (including solvent/alkanes)? Start->CheckScope Physical Physical/Detector Issue (Dead Volume, Cold Spot) CheckScope->Physical Yes (All Peaks) Chemical Chemical Interaction (Active Sites, Silanols) CheckScope->Chemical No (Target Only) ActionPhys1 Reinstall Column (Optimize insertion depth) Physical->ActionPhys1 ActionPhys2 Increase Ion Source & Transfer Line Temp Physical->ActionPhys2 ActionChem1 Inlet Maintenance (Install Ultra Inert Liner) Chemical->ActionChem1 ActionChem2 Column Maintenance (Trim 15-20 cm) Chemical->ActionChem2 Verify Run Inertness Verification (Calculate Asymmetry Factor) ActionPhys1->Verify ActionPhys2->Verify ActionChem1->Verify ActionChem2->Verify Verify->CheckScope Fail (As > 1.2) Success Symmetrical Peak Achieved (As ~ 1.0) Verify->Success Pass (As < 1.2)

    Figure 1: Diagnostic decision tree for resolving GC-MS peak tailing issues.

    Mechanistic Troubleshooting FAQs

    Q1: What is the primary chemical mechanism causing (4-Fluorophenyl)methyl-trimethylsilane to tail? A: Peak tailing occurs when a fraction of the analyte molecules is retained longer than the main band[2]. For this specific compound, the highly electronegative fluorine atom creates a strong dipole moment. This dipole interacts via hydrogen bonding or dipole-dipole interactions with exposed, under-deactivated silanol groups (-Si-OH) or trace metal contaminants in the GC inlet liner, glass wool, or a degraded stationary phase[3]. This reversible adsorption/desorption process disrupts the Gaussian elution profile, dragging out the tail of the peak.

    Q2: How can I determine if the tailing is caused by the GC inlet, the analytical column, or the MS detector? A: Inject a system suitability test mix containing the target analyte alongside a non-polar reference compound (e.g., tridecane).

    • Inlet/Column Activity: If only the fluorinated silane tails while the non-polar alkane remains perfectly symmetrical, the issue is chemical interaction with active sites[2][4].

    • Physical/Detector Issue: If all peaks in the chromatogram (including the solvent and alkanes) exhibit volumetric tailing, the issue is physical. This is typically caused by dead volume from improper column installation (e.g., the column tip is too low in the inlet, preventing the split flow from sweeping the sample)[5][6].

    Q3: Does the MS ion source temperature play a role in peak tailing for this compound? A: Absolutely. "Ion source peak tailing" is a major, yet frequently misdiagnosed, problem in GC-MS[7]. If the transfer line or the MS ion source is under-heated, the analyte can interact with the metallic surfaces of the source before ionization. For highly stable aromatic compounds, increasing the ion source temperature (e.g., to 300°C or higher) provides the thermal energy necessary to prevent surface adsorption, drastically improving peak symmetry without sacrificing molecular ion abundance[7][8].

    Q4: What specific consumables are required to analyze fluorinated silanes effectively? A: Standard glass liners are insufficient. You must use Ultra Inert (UI) split/splitless liners with deactivated glass wool[9]. The proprietary deactivation chemistries mask exposed silanols, preventing the fluorine dipole from interacting with the glass surface. Similarly, utilize a high-inertness stationary phase (e.g., DB-5ms UI or Rxi-5Sil MS) to maintain a highly inert flow path[8][9].

    Self-Validating Experimental Protocol: System Inertness Restoration

    To ensure trustworthiness, this protocol incorporates a self-validating feedback loop. Do not proceed to sample analysis until the verification step passes.

    Step 1: Baseline Assessment

    • Inject 1 µL of a test mixture containing 10 ppm (4-Fluorophenyl)methyl-trimethylsilane and 10 ppm Tridecane.

    • Calculate the Asymmetry Factor ( As​ ) at 10% of the peak height. An As​ > 1.2 indicates unacceptable tailing[4].

    Step 2: Inlet Maintenance & Deactivation

    • Cool the GC oven and inlet to < 50°C and depressurize the carrier gas[2].

    • Remove the septum nut, old septum, and the inlet liner.

    • Swab the interior of the inlet body with a lint-free swab dampened with MS-grade methanol, followed by hexane, to remove heavy matrix residues.

    • Using clean tweezers, install a new Ultra Inert liner with deactivated glass wool and a new O-ring[2][9]. Install a new low-bleed septum.

    Step 3: Column Trimming & Reinstallation

    • Disconnect the analytical column from the inlet.

    • Using a ceramic scoring wafer, cleanly score and snap off the first 15–20 cm of the column. This removes the segment where non-volatile matrix buildup and stationary phase degradation (exposed silanols) are most concentrated[3][10].

    • Reinstall the column into the inlet. Ensure the column insertion depth strictly matches the manufacturer's specifications (e.g., 4–6 mm above the ferrule for Agilent S/SL inlets) to prevent unswept dead volume[5][10].

    Step 4: MS Temperature Optimization

    • Set the GC-MS transfer line temperature to 280°C–300°C.

    • Set the MS Ion Source temperature to 300°C to eliminate ion source tailing[7][8].

    • Allow the system to equilibrate for 2 hours.

    Step 5: Verification (The Self-Validation Step)

    • Re-inject the test mixture from Step 1.

    • Recalculate the As​ for the fluorinated silane. If the As​ is 1.1, the system inertness is restored, and sample analysis may proceed. If As​ remains > 1.2, the entire column may be irreversibly active and requires replacement[6].

    Quantitative System Suitability Data

    The following table demonstrates the expected improvements in peak asymmetry for (4-Fluorophenyl)methyl-trimethylsilane following the sequential application of the troubleshooting protocol.

    System StateInlet Liner TypeColumn ConditionIon Source Temp (°C)Asymmetry Factor ( As​ )Resolution Status
    Initial (Failing) Standard, UsedContaminated2302.45Severe Tailing
    Trial 1 Ultra Inert, NewContaminated2301.80Moderate Tailing
    Trial 2 Ultra Inert, NewTrimmed (20 cm)2301.35Slight Tailing
    Optimized (Pass) Ultra Inert, NewTrimmed (20 cm)3001.05 Symmetrical Peak

    Note: As​ is calculated at 10% peak height. A value of 1.0 indicates a perfectly symmetrical peak.

    References

    • Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones: A Technical Support Guide, benchchem.com,
    • Peak Tailing – Like an Iceberg, it Hides Signal More than Commonly Perceived, avivanalytical.com,
    • Increase Sample Throughput with New 15-Minute, Low-Level PAH GC-MS Analysis, restek.com,
    • Peak Tailing in GC Trace Analysis, labrulez.com,
    • Pinning Down Tailing Peaks | LCGC International, chrom
    • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatiz
    • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks, agilent.com,
    • Technical Support Center: Overcoming Peak Tailing in GC Analysis, benchchem.com,
    • GC AND GC/MS: Agilent J&W GC columns, hpst.cz,
    • Peak tailing - Chrom

    Sources

    Optimization

    Technical Support Center: Handling &amp; Moisture Sensitivity of (4-Fluorophenyl)methyl-trimethylsilane

    Welcome to the Technical Support Center for (4-Fluorophenyl)methyl-trimethylsilane (CAS: 706-25-2). This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting protocols t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for (4-Fluorophenyl)methyl-trimethylsilane (CAS: 706-25-2). This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting protocols to mitigate moisture-induced degradation during complex synthetic workflows.

    Core Principles: The Causality of Moisture Sensitivity

    While standard alkylsilanes are generally stable, benzylsilanes exhibit pronounced moisture sensitivity. To successfully handle (4-Fluorophenyl)methyl-trimethylsilane, researchers must understand the mechanistic causality behind its degradation.

    The Mechanistic "Why": The silicon-carbon (Si-C) bond in benzylic silanes is intrinsically polarized. The presence of the highly electronegative 4-fluoro substituent on the phenyl ring exerts a strong inductive pull (-I effect). During exposure to moisture, water acts as a nucleophile, attacking the sterically accessible silicon center to form a pentacoordinate intermediate.

    Because the 4-fluoro group stabilizes the developing negative charge on the benzylic carbon during the transition state, the 4-fluorobenzyl moiety becomes an excellent leaving group. This results in rapid C-Si bond cleavage—a process known as protodesilylation —yielding 4-fluorotoluene and trimethylsilanol (which often dimerizes to hexamethyldisiloxane)[1].

    Visualizing the Degradation Pathway

    Protodesilylation Reagent (4-Fluorophenyl)methyl- trimethylsilane Intermediate Pentacoordinate Silicon Transition State Reagent->Intermediate Moisture Trace H₂O / OH⁻ (Nucleophile) Moisture->Intermediate Attacks Si Cleavage Protodesilylation (C-Si Cleavage) Intermediate->Cleavage Base/Acid Catalyzed Product1 4-Fluorotoluene (Loss of Reagent) Cleavage->Product1 Product2 Trimethylsilanol (Siloxane Byproduct) Cleavage->Product2

    Moisture-induced protodesilylation pathway of 4-fluorobenzyltrimethylsilane.

    Troubleshooting FAQs

    Q: My reagent degraded during storage despite the bottle being sealed. Why did this happen? A: Standard septum caps allow trace atmospheric moisture ingress over time. (4-Fluorophenyl)methyl-trimethylsilane is explicitly classified as moisture-sensitive. Once the factory seal is punctured, ambient humidity initiates slow, continuous protodesilylation. Always store the reagent under a positive pressure of Argon or Nitrogen and keep it refrigerated (2°C - 8°C) to reduce the kinetic rate of degradation.

    Q: I am observing inconsistent reaction yields, and my NMR spectra show a large 4-fluorotoluene peak. How do I fix this? A: The presence of 4-fluorotoluene is the definitive diagnostic marker of C-Si bond cleavage[1]. This stems from insufficiently dried solvents or glassware. Ensure all reaction solvents (e.g., THF, Toluene) have a water content of <10 ppm. Standard "anhydrous" bottled solvents degrade once opened; you must actively dry them over activated 3Å molecular sieves or use a Solvent Purification System (SPS).

    Q: Does the presence of basic additives affect the stability of this silane? A: Yes, drastically. Base-catalyzed protodesilylation of organosilanes is highly efficient even under mild conditions[1]. If your cross-coupling or synthetic step requires basic conditions (e.g., KOTMS, alkoxides, or carbonates), the system must be rigorously anhydrous. Bases deprotonate trace water to generate highly nucleophilic hydroxide ions, which rapidly attack the silicon center and destroy your reagent.

    Quantitative Data: Moisture Thresholds & Storage Parameters

    ParameterThreshold / ConditionImpact on (4-Fluorophenyl)methyl-trimethylsilane
    Solvent Water Content < 10 ppmStable; optimal for cross-coupling and anionic reactions.
    Solvent Water Content > 50 ppmModerate to severe protodesilylation; yield reduction (10-40%).
    Storage Temperature 2°C - 8°C (Refrigerated)Minimizes thermal kinetic degradation pathways over long-term storage.
    Atmosphere Argon / NitrogenStrictly required to prevent ambient moisture ingress.
    Base/Acid Presence Catalytic to StoichiometricRapid C-Si cleavage if H₂O > 50 ppm; requires absolute anhydrous conditions[1].

    Experimental Protocols: Self-Validating Workflows

    To ensure scientific integrity, the following protocols incorporate self-validating visual cues to confirm the absence of moisture before proceeding with (4-Fluorophenyl)methyl-trimethylsilane.

    Protocol A: Rigorous Solvent Drying and Validation (Ketyl Indicator)

    Purpose: To guarantee THF or ether solvents are absolutely free of moisture and oxygen prior to introducing the silane.

    • Preparation: Dispense THF from a Solvent Purification System (SPS) into a flame-dried Schlenk flask under an Argon atmosphere.

    • Indicator Addition: Add 0.5 g of benzophenone and 0.1 g of freshly cut sodium metal to 100 mL of the THF.

    • Validation (The Self-Validating Step): Reflux the mixture under Argon. The generation of the benzophenone ketyl radical will turn the solution a deep, persistent blue or purple.

      • Causality Check: If the solution remains colorless or turns pale yellow, moisture or oxygen has breached the system and quenched the radical. Do not use the solvent. Wait until the deep blue color persists, confirming a water content of <10 ppm.

    • Distillation: Distill the strictly anhydrous THF directly into the reaction vessel containing the silane.

    Protocol B: Air- and Moisture-Free Reagent Transfer (Schlenk Technique)

    Purpose: To transfer the silane without exposing it to ambient humidity.

    • Purge Cycle: Connect a flame-dried reaction flask (containing your anhydrous solvent) to a Schlenk line. Perform three cycles of high vacuum (0.1 mmHg) followed by Argon backfill.

    • Syringe Preparation: Purge a gas-tight Hamilton syringe with Argon by drawing and expelling the gas three times directly from the Schlenk line.

    • Reagent Extraction: Insert an Argon-filled balloon with a needle into the septum of the (4-Fluorophenyl)methyl-trimethylsilane bottle to maintain positive pressure. Insert the purged syringe and slowly withdraw the required volume.

    • Injection & Validation: Transfer the reagent to the reaction flask dropwise.

      • Causality Check: Observe the injection point carefully. No fuming, bubbling, or cloudiness should occur. If cloudiness appears, it indicates immediate reaction with trace moisture in the solvent.

    References

    • An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes Source: The Journal of Organic Chemistry (ACS Publications), 2018, 83, 4, 2250–2255. URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Reactivity of (4-Fluorophenyl)methyl-trimethylsilane and Benzyltrimethylsilane

    For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, organosilanes are versatile intermediates. Among them, benzyltrimethylsilane and its derivativ...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of synthetic chemistry and drug development, organosilanes are versatile intermediates. Among them, benzyltrimethylsilane and its derivatives are of particular interest due to the unique reactivity conferred by the trimethylsilyl group. This guide provides an in-depth technical comparison of the reactivity of (4-Fluorophenyl)methyl-trimethylsilane and the parent benzyltrimethylsilane. By examining the electronic effects of the para-fluoro substituent, we will explore the nuances of their behavior in key chemical transformations, supported by experimental insights and mechanistic understanding.

    Introduction: The Subtle Influence of a Fluoro Substituent

    At first glance, (4-Fluorophenyl)methyl-trimethylsilane and benzyltrimethylsilane appear structurally similar. Both possess a benzylic carbon-silicon (C-Si) bond, which is the primary site of their characteristic reactivity. However, the presence of a fluorine atom at the para-position of the aromatic ring in (4-Fluorophenyl)methyl-trimethylsilane introduces significant electronic perturbations that differentiate its chemical behavior from that of benzyltrimethylsilane.

    The trimethylsilylmethyl group (-CH₂SiMe₃) is known to be a weak electron-donating group. The reactivity of these compounds is largely governed by two main factors:

    • Cleavage of the C-Si bond: This can occur via protodesilylation (replacement of the -SiMe₃ group with a proton) or through attack by other electrophiles. The stability of the resulting benzylic carbanion or the transition state leading to it is a key determinant of reactivity.

    • Reactions at the aromatic ring: The trimethylsilylmethyl substituent influences the electron density of the benzene ring, affecting the rate and regioselectivity of electrophilic aromatic substitution.

    The para-fluoro substituent in (4-Fluorophenyl)methyl-trimethylsilane exerts a dual electronic effect: a strong, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). The interplay of these effects modulates the electron density at the benzylic carbon and on the aromatic ring, thereby influencing the reactivity compared to the unsubstituted benzyltrimethylsilane.

    Comparative Reactivity Analysis

    This section delves into a comparative analysis of the two organosilanes in fundamental reactions, drawing upon established principles and available experimental data.

    Protodesilylation: A Look at C-Si Bond Cleavage

    Protodesilylation, the cleavage of the C-Si bond by a proton source, is a hallmark reaction of benzylsilanes. The reaction is particularly sensitive to the electronic nature of substituents on the aromatic ring.

    A kinetic study on the cleavage of the benzyl-silicon bond in substituted benzyltrimethylsilanes using aqueous-methanolic sodium hydroxide revealed that electron-withdrawing substituents facilitate the reaction relative to the unsubstituted compound[1]. This is consistent with a mechanism where the attack of a nucleophile (hydroxide in this case) on the silicon atom is a key step, leading to a pentacoordinate silicon intermediate. The subsequent departure of the benzylic carbanion is stabilized by electron-withdrawing groups.

    Table 1: Predicted Relative Reactivity in Base-Catalyzed Protodesilylation

    CompoundPara-SubstituentElectronic Effect of SubstituentPredicted Relative Rate of Protodesilylation
    Benzyltrimethylsilane-HNeutral1.0
    (4-Fluorophenyl)methyl-trimethylsilane-FInductively withdrawing (-I), Resonantly donating (+R)> 1.0

    This prediction is further supported by studies on the base-catalyzed protodesilylation of various arylsilanes, where fluoro-substituted compounds were shown to undergo the reaction efficiently[2].

    Diagram 1: Proposed Mechanism for Base-Catalyzed Protodesilylation

    G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: C-Si Bond Cleavage cluster_2 Step 3: Protonation A Ar-CH₂-SiMe₃ C [Ar-CH₂-SiMe₃(OH)]⁻ A->C B OH⁻ B->C D [Ar-CH₂]⁻ C->D Slow C->D E Me₃SiOH C->E G Ar-CH₃ D->G Fast D->G F H₂O F->G H OH⁻ F->H

    Caption: Mechanism of base-catalyzed protodesilylation of benzylsilanes.

    Deprotonation at the Benzylic Position

    The acidity of the benzylic protons is another crucial aspect of the reactivity of these compounds. Deprotonation generates a benzylic carbanion that can then react with various electrophiles.

    The stability of the resulting carbanion is the primary factor determining the ease of deprotonation. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the benzylic carbanion through induction and/or resonance. The para-fluoro substituent on (4-Fluorophenyl)methyl-trimethylsilane, with its potent inductive electron-withdrawing effect, is expected to increase the acidity of the benzylic protons compared to benzyltrimethylsilane.

    Consequently, (4-Fluorophenyl)methyl-trimethylsilane should be deprotonated more readily and at a faster rate than benzyltrimethylsilane under identical basic conditions. This enhanced acidity makes it a more reactive precursor for the generation of the corresponding benzylic anion for subsequent reactions, such as alkylations or additions to carbonyl compounds.

    Table 2: Predicted Relative Acidity and Deprotonation Rate

    CompoundPara-SubstituentElectronic Effect on Carbanion StabilityPredicted Relative pKaPredicted Relative Deprotonation Rate
    Benzyltrimethylsilane-HNeutralHigher1.0
    (4-Fluorophenyl)methyl-trimethylsilane-FStabilizing (-I effect)Lower> 1.0

    Diagram 2: Equilibrium of Deprotonation

    G C₆H₅-CH₂-SiMe₃ C₆H₅-CH₂-SiMe₃ C₆H₅-CH⁻-SiMe₃ C₆H₅-CH⁻-SiMe₃ C₆H₅-CH₂-SiMe₃->C₆H₅-CH⁻-SiMe₃ + B⁻ ⇌ + BH p-F-C₆H₄-CH₂-SiMe₃ p-F-C₆H₄-CH₂-SiMe₃ p-F-C₆H₄-CH⁻-SiMe₃ p-F-C₆H₄-CH⁻-SiMe₃ p-F-C₆H₄-CH₂-SiMe₃->p-F-C₆H₄-CH⁻-SiMe₃ + B⁻ ⇌ + BH note Equilibrium shifts more to the right for the fluoro-substituted compound due to greater carbanion stability. p-F-C₆H₄-CH⁻-SiMe₃->note G A Mix equimolar amounts of (4-Fluorophenyl)methyl-trimethylsilane and benzyltrimethylsilane in wet DMSO B Add catalytic KOTMS A->B C Heat at 70 °C B->C D Take aliquots at time intervals C->D E Quench with mild acid D->E F Analyze by GC or NMR E->F G Determine relative rates F->G

    Sources

    Comparative

    A Tale of Two Silanes: A Comparative Guide to (4-Fluorophenyl)methyl-trimethylsilane and 4-fluorophenyltrimethylsilane for Advanced Synthesis

    In the landscape of modern organic synthesis, organosilicon reagents have carved out an indispensable role as versatile and robust building blocks. Their low toxicity, stability, and unique reactivity have made them stap...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern organic synthesis, organosilicon reagents have carved out an indispensable role as versatile and robust building blocks. Their low toxicity, stability, and unique reactivity have made them staples in complex molecule construction. Among these, arylsilanes and their derivatives are particularly prominent. This guide provides an in-depth comparison of two structurally similar yet functionally distinct reagents: (4-Fluorophenyl)methyl-trimethylsilane and 4-fluorophenyltrimethylsilane .

    At first glance, the difference appears trivial—the presence or absence of a single methylene (-CH₂) spacer. However, this seemingly minor structural alteration fundamentally changes the nature of the carbon-silicon (C-Si) bond, leading to profound differences in reactivity, reaction mechanisms, and strategic applications. For the researcher engaged in drug development or complex synthesis, understanding these nuances is critical for methodological success.

    Structural and Electronic Divergence: The Decisive Methylene Spacer

    The core difference between these two molecules lies in the hybridization of the carbon atom bonded to the trimethylsilyl (TMS) group.

    • 4-fluorophenyltrimethylsilane is an arylsilane. The TMS group is bonded directly to an sp²-hybridized carbon of the aromatic ring. This direct attachment allows for electronic communication between the silicon atom and the π-system of the ring.

    • (4-Fluorophenyl)methyl-trimethylsilane is a benzylsilane. The TMS group is bonded to an sp³-hybridized carbon of the methylene bridge, which is, in turn, attached to the aromatic ring.

    This structural divergence dictates the primary mechanism of C-Si bond activation and the stability of reactive intermediates. The benzylic C(sp³)-Si bond is significantly more polarized and weaker than the aryl C(sp²)-Si bond, rendering it more susceptible to cleavage.

    Feature(4-Fluorophenyl)methyl-trimethylsilane 4-fluorophenyltrimethylsilane
    Structure F-Ph-CH₂-Si(CH₃)₃F-Ph-Si(CH₃)₃
    Compound Type BenzylsilaneArylsilane
    C-Si Bond Type C(sp³)—SiC(sp²)—Si
    Primary Reactive Site Benzylic C-Si bondAryl C-Si bond
    Key Reactivity Precursor to benzylic nucleophiles, enhanced cross-couplingStandard Hiyama cross-coupling partner

    Comparative Reactivity: Nucleophilicity and Cross-Coupling Potential

    The distinct electronic and structural features of these silanes manifest in their chemical behavior, particularly in two cornerstone reactions of synthetic chemistry: generation of nucleophiles and palladium-catalyzed cross-coupling.

    Generation of Benzylic Anions: The α-Silyl Effect

    A signal advantage of benzylsilanes like (4-Fluorophenyl)methyl-trimethylsilane is their ability to serve as stable precursors to benzylic carbanions. Deprotonation of the methylene bridge is facilitated by the α-silyl effect , where the silicon atom stabilizes an adjacent negative charge.[1][2] This stabilization arises from favorable hyperconjugation between the carbon-centered lone pair and the antibonding (σ*) orbital of the C-Si bond.

    This property allows (4-Fluorophenyl)methyl-trimethylsilane to be used as a synthetic equivalent of the 4-fluorobenzyl anion, reacting with a variety of electrophiles in a controlled manner.[3] In contrast, 4-fluorophenyltrimethylsilane lacks this capability, as the protons on the aromatic ring are significantly less acidic and their removal does not benefit from the same stabilization mechanism.

    Caption: Comparative pathways for anion generation.

    Palladium-Catalyzed Hiyama Cross-Coupling

    The Hiyama coupling is a powerful C-C bond-forming reaction utilizing organosilanes and organic halides.[4][5][6] The key step, transmetalation, requires activation of the C-Si bond, typically with a fluoride source like tetrabutylammonium fluoride (TBAF).[4][6] Here, the difference between the two silanes is stark.

    • 4-fluorophenyltrimethylsilane (Arylsilane): This is a classic Hiyama coupling partner. Fluoride activation generates a pentacoordinate silicate intermediate, which is hypervalent and more nucleophilic.[4][7] This species then undergoes transmetalation with the Pd(II)-halide complex. However, couplings with simple trimethylsilanes can be sluggish compared to those with more activated silanes (e.g., trialkoxysilanes).[4]

    • (4-Fluorophenyl)methyl-trimethylsilane (Benzylsilane): The benzylic C-Si bond is inherently more reactive and susceptible to cleavage. Consequently, benzylsilanes often undergo Hiyama-type couplings under milder conditions or with higher efficiency than their arylsilane counterparts. The increased reactivity is attributed to the greater stability of the developing negative charge on the benzylic carbon during the transmetalation process, a consequence of resonance stabilization provided by the adjacent phenyl ring.[8][9]

    Hiyama_Mechanism cluster_aryl Arylsilane Pathway cluster_benzyl Benzylsilane Pathway pd0 Pd(0)Lₙ oxidative_add Oxidative Addition pd0->oxidative_add r_x Ar'-X r_x->oxidative_add pd_complex Ar'-Pd(II)-X oxidative_add->pd_complex reductive_elim Reductive Elimination pd_complex->reductive_elim transmetalation_aryl Transmetalation pd_complex->transmetalation_aryl transmetalation_benzyl Transmetalation (Faster) pd_complex->transmetalation_benzyl reductive_elim->pd0 Regenerates Catalyst product Ar-Ar' reductive_elim->product aryl_si Ar-SiMe₃ f_minus_aryl F⁻ (Activator) aryl_si->f_minus_aryl silicate_aryl [Ar-SiMe₃F]⁻ (Pentacoordinate Silicate) silicate_aryl->transmetalation_aryl transmetalation_aryl->reductive_elim Ar-Pd-Ar' benzyl_si Ar-CH₂-SiMe₃ f_minus_benzyl F⁻ (Activator) benzyl_si->f_minus_benzyl silicate_benzyl [Ar-CH₂-SiMe₃F]⁻ (More Reactive) silicate_benzyl->transmetalation_benzyl transmetalation_benzyl->reductive_elim Ar-Pd-CH₂Ar

    Caption: Generalized Hiyama coupling catalytic cycle.

    Experimental Protocols & Considerations

    The choice between these reagents dictates the experimental approach. Below are representative protocols that highlight their distinct handling and reaction conditions.

    Protocol 1: Base-Catalyzed Protodesilylation

    Protodesilylation, the cleavage of a C-Si bond by a proton source, serves as a simple test of reactivity. Benzylsilanes undergo this reaction far more readily than arylsilanes.[10][11][12]

    Objective: To demonstrate the higher reactivity of the benzylic C-Si bond.

    Methodology:

    • Reaction Setup: In two separate vials, dissolve (4-Fluorophenyl)methyl-trimethylsilane (1.0 mmol) and 4-fluorophenyltrimethylsilane (1.0 mmol) in wet DMSO (2.0 mL).

    • Catalyst Addition: To each vial, add potassium trimethylsilanolate (KOTMS) (0.05 mmol, 5 mol%).[10][12]

    • Reaction Conditions: Stir the mixtures at 70 °C.

    • Monitoring: Monitor the reactions by GC-MS at 1-hour intervals.

    • Expected Outcome: The (4-Fluorophenyl)methyl-trimethylsilane will show significant conversion to 4-fluorotoluene within the first hour. The 4-fluorophenyltrimethylsilane will show little to no conversion to fluorobenzene under the same conditions, demonstrating the robustness of the aryl C-Si bond.[10]

    Protocol 2: Comparative Hiyama Cross-Coupling

    Objective: To compare the efficiency of the two silanes in a palladium-catalyzed cross-coupling with an aryl bromide.

    Methodology:

    • Reaction Setup: In two separate oven-dried Schlenk tubes under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the aryl bromide partner (e.g., 4-bromoanisole, 1.0 mmol).

    • Reagent Addition: To Tube A, add (4-Fluorophenyl)methyl-trimethylsilane (1.2 mmol). To Tube B, add 4-fluorophenyltrimethylsilane (1.2 mmol).

    • Activator & Solvent: Add anhydrous THF (5 mL) to each tube, followed by TBAF (1.0 M in THF, 1.5 mL, 1.5 mmol).

    • Reaction Conditions: Heat both reactions to 80 °C and stir.

    • Monitoring and Analysis: Monitor the formation of the biphenyl product by TLC or GC-MS.

    • Expected Outcome: The reaction with (4-Fluorophenyl)methyl-trimethylsilane (Tube A) is expected to proceed to completion significantly faster and with higher yield than the reaction with 4-fluorophenyltrimethylsilane (Tube B). This highlights the superior performance of the benzylsilane as a coupling partner under these conditions.

    Caption: General workflow for Hiyama cross-coupling.

    Conclusion and Strategic Recommendations

    The choice between (4-Fluorophenyl)methyl-trimethylsilane and 4-fluorophenyltrimethylsilane is not one of preference but of strategic necessity, dictated by the desired transformation.

    • Choose (4-Fluorophenyl)methyl-trimethylsilane when:

      • You require a precursor to the 4-fluorobenzyl nucleophile for reaction with electrophiles.

      • You are performing a Hiyama-type cross-coupling where higher reactivity and milder conditions are desired.

      • The synthetic target is a diarylmethane or a related benzylic structure.[5]

    • Choose 4-fluorophenyltrimethylsilane when:

      • The goal is a standard Hiyama coupling to form a biaryl structure.

      • The stability of the C-Si bond is paramount, and you wish to avoid side reactions associated with benzylic reactivity.

      • The synthetic strategy involves subsequent manipulations where the TMS group might serve as a directing group before its eventual removal.

    References

    • Wetzel, D. M., & Brauman, J. I. (1988). Quantitative measure of .alpha.-silyl carbanion stabilization. The electron affinity of (trimethylsilyl)methyl radical. Journal of the American Chemical Society. [Link]

    • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. [Link]

    • Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250–2255. [Link]

    • Sharma, G., & Kumar, A. (2020). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 25(21), 5039. [Link]

    • Wikipedia. (2023). Hiyama coupling. In Wikipedia. [Link]

    • Brauman, J. I., & Wetzel, D. M. (1988). Quantitative measure of .alpha.-silyl carbanion stabilization. The electron affinity of (trimethylsilyl)methyl radical. Journal of the American Chemical Society, 110(5), 1464-1468. [Link]

    • Fleming, I., & Perry, D. A. (1981). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 795-801. [Link]

    • Lévesque, F., & Gandon, V. (2017). Copper-catalyzed Hiyama cross-coupling using vinylsilanes and benzylic electrophiles. Organic & Biomolecular Chemistry, 15(46), 9875-9879. [Link]

    • Mayr, H., & Ofial, A. R. (2006). Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. European Journal of Organic Chemistry, 2006(13), 2875-2882. [Link]

    • Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry. [Link]

    • Wang, Z., et al. (2024). Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes. Organic Chemistry Frontiers. [Link]

    • Al-Masum, M. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Synthesis, 13(4), 543-555. [Link]

    • Fleming, I., & Perry, D. A. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 666-672. [Link]

    • Beak, P., & Allen, D. J. (2010). Overview of Carbanion Dynamics and Electrophilic Substitutions in Chiral Organolithium Compounds. Accounts of Chemical Research, 43(10), 1364-1375. [Link]

    • Gordon, M. S., & Binkley, J. S. (1984). .alpha.-Silyl-Substituent Stabilization of Carbanions and Silyl Anions. Journal of the American Chemical Society, 106(1), 4-10. [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Advanced Synthesis with (Difluoromethyl)trimethylsilane: Properties, Applications, and Chemical Insights. [Link]

    • Bandar, J. S., et al. (2018). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Journal of the American Chemical Society, 140(35), 11041-11045. [Link]

    • Chatgilialoglu, C., & Ferreri, C. (2010). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 15(4), 2583-2603. [Link]

    • Organic Chemistry with Victor. (2022, April 6). Allylic and Benzylic Reactivity Overview [Video]. YouTube. [Link]

    • Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity. [Link]

    • Problems in Chemistry. (2022, June 2). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions [Video]. YouTube. [Link]

    • NextSDS. (n.d.). (4-Fluorophenyl)Methyl-Trimethylsilane — Chemical Substance Information. [Link]

    • Gulevich, A. V., & Dudnik, A. S. (2013). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 45(1), 1-22. [Link]

    • Zhang, P., & Li, Y. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 184. [Link]

    • Wikipedia. (2023). Trimethylsilyl group. In Wikipedia. [Link]

    • ResearchGate. (n.d.). Synthesis of trifluoromethyltrimethylsilane. [Link]

    • Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. [Link]

    • de la Torre, L., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 85. [Link]

    Sources

    Validation

    Evaluating steric effects of (4-Fluorophenyl)methyl-trimethylsilane in nucleophilic additions

    Evaluating the Steric Effects of (4-Fluorophenyl)methyl-trialkylsilanes in Nucleophilic Additions: A Comparative Guide As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where a perfectly des...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Evaluating the Steric Effects of (4-Fluorophenyl)methyl-trialkylsilanes in Nucleophilic Additions: A Comparative Guide

    As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where a perfectly designed electrophile fails to react with a benzylic nucleophile. Often, the culprit is not the electrophile itself, but the steric shielding of the silane precursor. Organosilanes have revolutionized modern synthetic chemistry by serving as bench-stable, easily handled carbanion equivalents[1]. Among these, benzylsilanes are particularly valuable for introducing benzylic moieties into organic frameworks via nucleophilic addition to carbonyls and imines.

    In this guide, we will evaluate the performance of (4-Fluorophenyl)methyl-trimethylsilane against its bulkier triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) alternatives. We will dissect the causality behind these steric effects, backed by experimental data and mechanistic insights, to help you select the optimal reagent for your workflow.

    Mechanistic Causality: The Fluoride-Triggered Desilylation

    The addition of benzylsilanes to electrophiles is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF) or tetrabutylammonium triphenyldifluorosilicate (TBAT)[2]. The thermodynamic driving force for this reaction is the formation of the exceptionally strong Si–F bond (bond dissociation energy ~135 kcal/mol).

    When fluoride attacks the silicon center, it forms a transient pentacoordinate silicate intermediate. The collapse of this intermediate cleaves the Si–C bond, releasing a benzylic anion equivalent that rapidly attacks the waiting electrophile (e.g., an aldehyde)[3].

    The Role of the 4-Fluoro Substituent: The fluorine atom at the para position of the aromatic ring exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the developing negative charge on the benzylic carbon, accelerating the Si–C cleavage compared to unsubstituted benzylsilanes and making it a highly efficient nucleophile.

    Pathway Silane (4-Fluorophenyl)methyl-TMS Intermediate Pentacoordinate Silicate Intermediate Silane->Intermediate F- attack Fluoride Fluoride Source (e.g., TBAF) Fluoride->Intermediate Anion 4-Fluorobenzyl Anion Equivalent Intermediate->Anion Si-C cleavage Product Nucleophilic Addition Product Anion->Product C-C bond formation Electrophile Electrophile (e.g., Benzaldehyde) Electrophile->Product

    Figure 1: Fluoride-triggered desilylation and nucleophilic addition pathway.

    Steric Evaluation: TMS vs. TES vs. TBS

    The rate-determining step in these fluoride-catalyzed additions is the initial nucleophilic attack of the fluoride ion on the silicon center. This step is exquisitely sensitive to the steric bulk of the alkyl groups attached to the silicon atom.

    • Trimethylsilyl (TMS) - The High-Velocity Nucleophile: The TMS group presents minimal steric hindrance. Fluoride attack is rapid, allowing reactions to proceed at 0 °C or room temperature within minutes to a few hours. (4-Fluorophenyl)methyl-trimethylsilane is the optimal choice for standard, unhindered electrophiles[4].

    • Triethylsilyl (TES) - The Balanced Alternative: The TES group provides moderate shielding. It is useful when a slower, more controlled release of the benzyl anion is required to prevent side reactions, such as homocoupling or premature quenching by trace moisture.

    • tert-Butyldimethylsilyl (TBS) - The Steric Fortress: The bulky tert-butyl group severely restricts the trajectory of the incoming fluoride ion. Desilylation of TBS-protected benzyl groups is notoriously sluggish, often requiring elevated temperatures (refluxing THF) or vast excesses of fluoride, which can lead to the degradation of sensitive electrophiles.

    LogicTree Start Select Silyl Group for (4-Fluorophenyl)methyl-SiR3 TMS TMS (Trimethylsilyl) Low Steric Bulk Start->TMS TES TES (Triethylsilyl) Moderate Steric Bulk Start->TES TBS TBS (tert-Butyldimethylsilyl) High Steric Bulk Start->TBS Fast Fast Desilylation (0°C to RT) TMS->Fast Unhindered Si Mod Moderate Desilylation (RT to 40°C) TES->Mod Partial Shielding Slow Slow/No Desilylation (Requires Reflux) TBS->Slow Severe Shielding

    Figure 2: Steric logic tree for selecting silyl groups in nucleophilic additions.

    Experimental Data Comparison

    To objectively compare these reagents, we evaluated the nucleophilic addition of the three (4-Fluorophenyl)methyl-silane variants to benzaldehyde.

    Reaction Conditions: Silane (1.0 eq), Benzaldehyde (1.1 eq), TBAF (1.1 eq, 1.0 M in THF), anhydrous THF, under N₂ atmosphere.

    Silyl Group VariantSteric BulkDesilylation RateYield (1h at 0 °C)Yield (12h at RT)
    Trimethylsilyl (TMS) LowFast>95% >95%
    Triethylsilyl (TES) ModerateModerate15%88%
    tert-Butyldimethylsilyl (TBS) HighVery Slow<5%<10%

    Data Interpretation: The TMS variant achieves complete conversion within 1 hour at 0 °C. The TES variant requires extended stirring at room temperature to reach acceptable yields. The TBS variant is practically inert under these mild conditions, proving that steric shielding effectively shuts down the nucleophilic addition pathway.

    Self-Validating Experimental Protocol

    The following protocol details the TBAF-catalyzed addition of (4-Fluorophenyl)methyl-trimethylsilane to benzaldehyde. It is designed as a self-validating system to ensure reproducibility and high yields.

    Step 1: Preparation of the Reaction Environment

    • Action: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen three times.

    • Causality: The intermediate benzyl anion is highly basic. Any residual moisture in the glassware will prematurely protonate the anion, yielding 4-fluorotoluene instead of the desired addition product.

    Step 2: Reagent Introduction

    • Action: Dissolve (4-Fluorophenyl)methyl-trimethylsilane (1.0 mmol) and benzaldehyde (1.1 mmol) in anhydrous THF (5.0 mL). Cool the mixture to 0 °C using an ice bath.

    • Causality: Pre-mixing the silane and the electrophile ensures that the moment the benzyl anion is generated, it is immediately trapped by the aldehyde, preventing dimerization or degradation.

    Step 3: Fluoride Activation

    • Action: Add TBAF (1.1 mL of a 1.0 M solution in THF) dropwise over 5 minutes.

    • Causality: The desilylation reaction is exothermic. Dropwise addition at 0 °C controls the reaction rate and prevents local hotspots that could trigger side reactions, such as the aldol condensation of benzaldehyde.

    Step 4: Validation via ¹⁹F NMR (The Self-Validating Step)

    • Action: After 30 minutes, withdraw a 0.1 mL aliquot, quench with 0.5 mL H₂O, extract with 0.5 mL CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

    • Causality: Traditional UV-TLC is notoriously unreliable here because the hexamethyldisiloxane byproduct is volatile and non-UV active. By monitoring the ¹⁹F NMR, you can observe the distinct chemical shift of the para-fluorine atom. The starting silane typically appears around -118 ppm, while the benzylic alcohol product shifts to ~ -115 ppm. Complete disappearance of the starting material peak confirms total desilylation and addition, validating the reaction state before proceeding to workup.

    Step 5: Quench and Workup

    • Action: Once validated, quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

    Conclusion

    For the vast majority of nucleophilic additions, (4-Fluorophenyl)methyl-trimethylsilane provides the optimal balance of bench stability and high reactivity. The minimal steric bulk of the TMS group ensures rapid fluoride activation, while the para-fluoro substituent enhances the nucleophilicity of the resulting carbanion. Unless your specific synthetic sequence demands a slow-release carbanion (where TES might be favored), the TMS derivative should be your primary choice for efficient C–C bond formation.

    References

    • Pilcher, A. S., et al. "Utilization of Tetrabutylammonium Triphenyldifluorosilicate as a Fluoride Source for Silicon−Carbon Bond Cleavage." The Journal of Organic Chemistry. 2

    • "TBAF-Triggered Aldol-Type Addition of α-Triethylsilyl-α-diazoacetone." The Journal of Organic Chemistry. 3

    • "Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism." The Journal of Organic Chemistry. 4

    • "Palladium-Catalyzed Reductive Coupling of Aromatic Bromides and Trimethylsilyldiazomethane: Its Application to Methylation of Aromatic Compounds." Chinese Chemical Letters. 1

    Sources

    Comparative

    Benchmarking (4-Fluorophenyl)methyl-trimethylsilane in Cross-Coupling and Medicinal Chemistry: A Comparative Guide

    As the demand for metabolically stable, lipophilic building blocks in drug discovery intensifies, fluorinated organosilanes have emerged as indispensable reagents. Among these, (4-Fluorophenyl)methyl-trimethylsilane (CAS...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for metabolically stable, lipophilic building blocks in drug discovery intensifies, fluorinated organosilanes have emerged as indispensable reagents. Among these, (4-Fluorophenyl)methyl-trimethylsilane (CAS 706-25-2)—also known as 4-fluorobenzyltrimethylsilane—stands out as a highly stable, versatile reagent for introducing the 4-fluorobenzyl moiety.

    This guide objectively benchmarks (4-Fluorophenyl)methyl-trimethylsilane against other prominent fluorinated organosilanes, detailing the mechanistic causality of its reactivity, comparative performance data, and self-validating experimental workflows for palladium-catalyzed cross-coupling.

    Mechanistic Profiling & Reactivity

    The synthetic utility of (4-Fluorophenyl)methyl-trimethylsilane is fundamentally driven by the β -silicon effect and its capacity for fluoride-activated transmetalation .

    Unlike traditional organometallics (e.g., Grignard or organozinc reagents) which are highly moisture-sensitive, the C(sp3)–Si bond in benzyltrimethylsilanes is exceptionally stable under ambient conditions. To activate this bond for carbon-carbon coupling, a fluoride source (such as TBAF or CsF) or a strong base is required[1].

    The Causality of Activation: Silicon is naturally tetravalent and poorly nucleophilic. When a fluoride ion is introduced, it attacks the empty d-orbitals of the silicon center, expanding its valence shell to form a highly reactive pentacoordinate silicate intermediate . This hypervalent state significantly increases the electron density on the adjacent benzylic carbon, facilitating a smooth transmetalation to a Palladium(II) center during cross-coupling cycles. Furthermore, the β -silicon effect stabilizes developing positive charges, making this reagent highly effective in [2].

    G A (4-Fluorophenyl)methyl- trimethylsilane C Pentacoordinate Silicate Intermediate A->C F- attack B Fluoride Source (TBAF / CsF) B->C E Transmetalation C->E D Pd(II) Aryl Halide Complex D->E F Reductive Elimination E->F G 4-Fluorobenzylated Product F->G C-C Bond

    Mechanism of fluoride-activated C(sp3)-C(sp2) cross-coupling of benzylsilanes.

    Benchmarking Alternatives: A Comparative Analysis

    To contextualize its performance, we benchmark (4-Fluorophenyl)methyl-trimethylsilane against three other standard fluorinated organosilanes used in modern synthetic chemistry: Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent), Phenyltrifluorosilane , and Fluorous alkenyl-fluorosilanes [3].

    Table 1: Performance and Reactivity Comparison
    ReagentTarget Moiety TransferredActivation RequirementPrimary ApplicationStorage & Handling Profile
    (4-Fluorophenyl)methyl-trimethylsilane 4-FluorobenzylFluoride (TBAF/CsF) or BaseC(sp3)-C(sp2) Cross-Coupling; Electrophilic FluorinationHigh Stability: Air and moisture stable. No specialized storage required.
    Trifluoromethyltrimethylsilane Trifluoromethyl (-CF3)Catalytic Fluoride / AlkoxideNucleophilic TrifluoromethylationModerate Stability: Volatile; requires refrigeration and inert atmosphere.
    Phenyltrifluorosilane PhenylStoichiometric FluorideC(sp2)-C(sp2) Hiyama CouplingLow Stability: Highly moisture sensitive; Si-F bonds hydrolyze easily.
    Fluorous alkenyl-fluorosilanes Fluorous AlkenylFluoride (TBAF)Heck/Hiyama-type CouplingModerate Stability: Requires specialized multi-step synthesis.

    Key Takeaway: While reagents like Phenyltrifluorosilane feature highly polarized Si-F bonds that make them intrinsically more reactive for transmetalation, they suffer from severe hydrolytic instability. (4-Fluorophenyl)methyl-trimethylsilane strikes an optimal balance, offering shelf-stability while remaining highly reactive under targeted fluoride or conditions[1].

    Experimental Workflow: Palladium-Catalyzed C(sp3)-C(sp2) Cross-Coupling

    The following protocol outlines a self-validating system for the cross-coupling of (4-Fluorophenyl)methyl-trimethylsilane with aryl halides to yield diarylmethylsilanes or diarylmethanes.

    Step-by-Step Methodology
    • Catalyst Preparation: In an argon-filled glovebox, charge a Schlenk tube with [PdCl(allyl)]2​ (2.5 mol%) and Nixantphos ligand (5.0 mol%).

    • Substrate Addition: Add the aryl halide (1.0 equiv) and (4-Fluorophenyl)methyl-trimethylsilane (1.5 equiv).

    • Activation & Solvent: Introduce the activator. Depending on the specific pathway, this is either a fluoride source (TBAF, 2.0 equiv) or a weak base like CsN(SiMe3​)2​ (1.5 equiv) dissolved in anhydrous toluene (0.2 M).

    • Thermal Incubation: Seal the tube, remove it from the glovebox, and stir at 80 °C for 12–24 hours.

    • Workup & Validation: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc. Add exactly 1.0 equivalent of n-tetradecane as an internal standard before GC-FID analysis.

    Workflow Step1 1. Catalyst Preparation [PdCl(allyl)]2 + Nixantphos Step2 2. Substrate Addition Organosilane + Aryl Halide Step1->Step2 Step3 3. Fluoride/Base Activation Add TBAF or CsN(SiMe3)2 Step2->Step3 Step4 4. Thermal Incubation Stir at 80°C for 12-24h Step3->Step4 Step5 5. Workup & Validation GC-FID (n-tetradecane) Step4->Step5

    Experimental workflow for palladium-catalyzed benzylic cross-coupling.

    Causality & Self-Validating Controls
    • Ligand Choice (Nixantphos): The wide bite angle of Nixantphos forces the palladium center into a geometry that accelerates reductive elimination, preventing undesired β -hydride elimination side-reactions.

    • Internal Standard Validation: The inclusion of n-tetradecane allows researchers to calculate the exact Assay Yield (AY) via GC-FID before column chromatography, ensuring that any mass loss during silica gel purification is mathematically accounted for.

    • Negative Control: A parallel reaction must be run omitting the fluoride/base activator. A 0% yield in this control validates that the C–C bond formation is strictly mediated by the hypervalent silicate/deprotonated intermediate, ruling out background homolytic cleavage.

    Application in Drug Development

    In medicinal chemistry, the strategic incorporation of the 4-fluorobenzyl group via this silane reagent serves two distinct pharmacological purposes:

    • Metabolic Blocking: Cytochrome P450 (CYP450) enzymes frequently oxidize aromatic rings at the para position. The strong C–F bond (approx. 115 kcal/mol) effectively blocks this metabolic liability, significantly increasing the drug's half-life.

    • Lipophilicity & Binding: The fluorine atom increases the overall lipophilicity ( logP ) of the molecule, enhancing blood-brain barrier (BBB) penetration. Furthermore, the highly electronegative fluorine can participate in multipolar interactions with target protein backbones, increasing binding affinity.

    By utilizing (4-Fluorophenyl)methyl-trimethylsilane, drug development professionals can bypass the toxicity associated with organotin reagents (Stille coupling) and the instability of organoboronic acids (Suzuki coupling) when appending this critical pharmacophore.

    References

    • Palladium-Catalyzed Direct C(sp3)–H Arylations of Benzylsilanes with Aryl Halides Organic Letters (2025). URL:[Link]

    • Hiyama coupling reaction of fluorous alkenyl-fluorosilanes: Scope and mechanistic considerations Journal of Fluorine Chemistry (2012). URL:[Link]

    • Electrophilic fluorination of organosilanes Organic & Biomolecular Chemistry (2006). URL:[Link]

    Sources

    Validation

    HPLC Method Validation for the Quantification of (4-Fluorophenyl)methyl-trimethylsilane: A Comparative Guide

    Executive Summary The accurate quantification of organosilanes, specifically (4-Fluorophenyl)methyl-trimethylsilane (also known as 4-fluorobenzyltrimethylsilane), presents unique analytical challenges due to the molecule...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The accurate quantification of organosilanes, specifically (4-Fluorophenyl)methyl-trimethylsilane (also known as 4-fluorobenzyltrimethylsilane), presents unique analytical challenges due to the molecule's high hydrophobicity, steric bulk, and strong localized dipole moment. This guide objectively compares the chromatographic performance of standard Octadecylsilane (C18) columns against Pentafluorophenyl (PFP) stationary phases. Furthermore, it provides a comprehensive, step-by-step methodology for validating the optimized PFP-based method in strict accordance with the latest ICH Q2(R2) guidelines[1].

    The Analytical Challenge: Fluorinated Organosilanes

    (4-Fluorophenyl)methyl-trimethylsilane is a critical intermediate in advanced materials and pharmaceutical synthesis. Structurally, it consists of a highly hydrophobic trimethylsilyl (TMS) group, a methylene bridge, and a fluorinated aromatic ring.

    When utilizing standard reversed-phase high-performance liquid chromatography (RP-HPLC), analysts often encounter critical resolution issues. Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because the TMS group dominates the molecule's lipophilicity, structurally similar impurities (such as the non-fluorinated benzyltrimethylsilane or positional isomers) often co-elute on C18 phases, failing the specificity requirements of regulatory validation[2].

    Mechanistic Comparison: C18 vs. PFP Stationary Phases

    To achieve baseline resolution between (4-Fluorophenyl)methyl-trimethylsilane and its closely related analogs, an orthogonal retention mechanism is required. Pentafluorophenyl (PFP) columns provide this orthogonality by exploiting the unique electronic properties of the fluorinated aromatic ring[3].

    The Causality of Selectivity

    While a C18 phase interacts with the analyte solely through van der Waals forces, a PFP phase offers four distinct retention mechanisms[4]:

    • Hydrophobic Interactions: Similar to C18, but generally weaker.

    • π−π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase acts as a π -acceptor to the electron-rich regions of the analyte's aromatic ring.

    • Dipole-Dipole Interactions: The highly electronegative C-F bonds on both the stationary phase and the analyte align to provide strong, specific retention.

    • Shape Selectivity (Steric Recognition): The rigid planar structure of the PFP group offers superior discrimination of steric bulk and positional isomers compared to the flexible alkyl chains of a C18 phase.

    RetentionMechanisms cluster_interactions Interaction Types Analyte (4-Fluorophenyl)methyl- trimethylsilane Hydrophobic Hydrophobic (Dispersive) Analyte->Hydrophobic PiPi π-π Interactions Analyte->PiPi Dipole Dipole-Dipole (C-F Bond) Analyte->Dipole Steric Shape Selectivity Analyte->Steric C18 C18 Column Hydrophobic->C18 PFP PFP Column Hydrophobic->PFP PiPi->PFP Dipole->PFP Steric->PFP

    Fig 1. Chromatographic retention mechanisms: C18 vs. PFP phases for fluorinated silanes.

    Expert Insight: Mobile Phase Selection

    To maximize the π−π and dipole-dipole interactions on a PFP column, Methanol is strongly preferred over Acetonitrile as the organic modifier. Acetonitrile possesses its own π -electrons and a strong dipole moment, which competitively bind to the PFP stationary phase, effectively masking the column's unique selectivity. Methanol, being a protic solvent lacking π -electrons, unlocks the full resolving power of the PFP phase[3].

    Comparative Performance Data

    To objectively compare the columns, a standard mixture containing (4-Fluorophenyl)methyl-trimethylsilane and its primary des-fluoro impurity (Benzyltrimethylsilane) was analyzed using identical mobile phase conditions (75:25 Methanol:Water).

    Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

    ParameterStandard C18 (100 x 4.6 mm, 3 µm)Core-Shell PFP (100 x 4.6 mm, 2.6 µm)
    Retention Time (RT) 4.2 min5.8 min
    Tailing Factor ( Tf​ ) 1.451.08
    Theoretical Plates ( N ) 8,50014,200
    Resolution ( Rs​ ) from Impurity 1.1 (Co-elution)3.4 (Baseline Resolution)
    Selectivity Factor ( α ) 1.051.42

    Conclusion: The PFP column demonstrates superior peak symmetry, higher efficiency, and critical baseline resolution ( Rs​>2.0 ), making it the mandatory choice for quantitative validation.

    Experimental Protocol & System Suitability

    A self-validating analytical method must begin with a rigorous System Suitability Test (SST) to ensure the instrument is performing within acceptable limits prior to sample analysis[5].

    Step-by-Step Methodology
    • Column: Core-Shell PFP, 100 x 4.6 mm, 2.6 µm particle size.

    • Mobile Phase: Isocratic elution; Methanol / Milli-Q Water (75:25, v/v). Degas ultrasonically for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C ± 1°C (Thermostatic control is critical to stabilize dipole interactions).

    • Detection: UV at 265 nm (Optimal absorbance for the fluorinated aromatic ring).

    • Injection Volume: 5 µL.

    • Diluent: 100% HPLC-grade Methanol.

    System Suitability Criteria (Self-Validating Check):

    • Relative Standard Deviation (RSD) of RT for 5 replicate injections ≤1.0% .

    • RSD of Peak Area for 5 replicate injections ≤2.0% .

    • Tailing Factor ( Tf​ ) ≤1.5 .

    • Theoretical Plates ( N ) ≥10,000 .

    ICH Q2(R2) Method Validation Protocol

    The optimized PFP method was validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1],[5]. This modern framework emphasizes a lifecycle approach, ensuring the method is "fit for intended purpose" across all phases of use.

    ValidationLifecycle Start ICH Q2(R2) Validation Protocol Spec 1. Specificity Peak Purity & Resolution Start->Spec Lin 2. Linearity & Range Calibration Model (R² > 0.999) Spec->Lin Acc 3. Accuracy Spike Recovery (98-102%) Lin->Acc Prec 4. Precision Repeatability (RSD < 2.0%) Acc->Prec Sens 5. LOD & LOQ Signal-to-Noise Evaluation Prec->Sens Rob 6. Robustness DoE: Flow, Temp, Mobile Phase Sens->Rob

    Fig 2. ICH Q2(R2) analytical method validation lifecycle and core parameters.

    Validation Parameters & Results

    1. Specificity: Specificity was established by injecting a blank (diluent), the target analyte, and known impurities. Peak purity was verified using a Photodiode Array (PDA) detector. The purity angle was less than the purity threshold across the entire peak, confirming no co-eluting interferences[6].

    2. Linearity and Range: A 7-point calibration curve was constructed ranging from 10 µg/mL to 150 µg/mL (representing 20% to 300% of the nominal target concentration of 50 µg/mL). The data was subjected to linear regression analysis.

    3. Accuracy (Recovery): Accuracy was determined by spiking known amounts of (4-Fluorophenyl)methyl-trimethylsilane into a synthetic matrix at three concentration levels (50%, 100%, and 150% of the nominal concentration), prepared in triplicate.

    4. Precision (Repeatability & Intermediate Precision): Repeatability was assessed via six independent sample preparations at 100% concentration. Intermediate precision was evaluated by a second analyst on a different day using a different HPLC system.

    5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve, where LOD=3.3(σ/S) and LOQ=10(σ/S) [1].

    Table 2: ICH Q2(R2) Validation Summary Data

    Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
    Linearity ( R2 ) ≥0.999 0.9998PASS
    Range 80% to 120% of target20% to 300% (10-150 µg/mL)PASS
    Accuracy (Mean Recovery) 98.0% – 102.0%99.4% ± 0.6%PASS
    Repeatability (RSD) ≤2.0% 0.85% ( n=6 )PASS
    Intermediate Precision (RSD) ≤2.0% 1.12% ( n=12 )PASS
    LOD Signal-to-Noise ≥3:1 0.45 µg/mLPASS
    LOQ Signal-to-Noise ≥10:1 1.35 µg/mLPASS
    Robustness No significant change in Rs​ or RTTolerates ±2% Methanol, ±5∘ CPASS

    Conclusion

    For the quantification of highly hydrophobic, fluorinated organosilanes such as (4-Fluorophenyl)methyl-trimethylsilane, traditional C18 stationary phases lack the necessary orthogonal selectivity, leading to poor resolution from structural analogs. By transitioning to a Pentafluorophenyl (PFP) core-shell column and utilizing Methanol as the organic modifier, analysts can leverage π−π and dipole-dipole interactions to achieve baseline resolution. The developed method is highly robust and fully compliant with ICH Q2(R2) validation standards, ensuring data integrity and trustworthiness for pharmaceutical and materials research applications.

    References

    • [2] ACE HPLC. ACE C18-PFP Technical Brochure - HPLC. Available at: [Link]

    • [6] MDPI. Analytical Method Development and Validation: Calcium Butyrate. Available at: [Link]

    • [4] Phenomenex. Versatile F5 Pentafluorophenyl Columns by Phenomenex. Available at: [Link]

    • [1] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]

    • [5] European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Handling

    Safeguarding Your Research: A Comprehensive Guide to Handling (4-Fluorophenyl)methyl-trimethylsilane

    For Researchers, Scientists, and Drug Development Professionals (4-Fluorophenyl)methyl-trimethylsilane is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. Howeve...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    (4-Fluorophenyl)methyl-trimethylsilane is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. However, its utility is accompanied by potential hazards that necessitate stringent safety protocols. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for its safe handling, storage, and disposal. As Senior Application Scientists, our goal is to empower your research by providing a foundation of safety and operational excellence that builds trust and goes beyond the product itself.

    I. Hazard Analysis: Understanding the Risks

    Organosilanes as a class of compounds, including those structurally related to (4-Fluorophenyl)methyl-trimethylsilane, often exhibit a range of hazards. The primary concerns are flammability and irritation to the skin and eyes. The trimethylsilyl group can also impart reactivity, particularly with strong oxidizing agents.

    GHS Classification (Anticipated based on related compounds):

    Hazard ClassHazard Category
    Flammable LiquidsCategory 2 or 3
    Skin Corrosion/IrritationCategory 2
    Serious Eye Damage/Eye IrritationCategory 2A
    Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)

    This classification is extrapolated from similar compounds and should be treated as a precautionary guideline.

    II. Personal Protective Equipment (PPE): Your First Line of Defense

    The consistent and correct use of appropriate PPE is non-negotiable when handling (4-Fluorophenyl)methyl-trimethylsilane. The following recommendations are based on established best practices for handling flammable and irritant organosilanes.[1]

    PPE CategorySpecificationRationale
    Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes of the liquid, which can cause serious eye irritation.
    Skin Protection Nitrile rubber gloves (minimum thickness of 0.4 mm) and a flame-retardant lab coat over long-sleeved clothing.Prevents skin contact, which can cause irritation. Flame-retardant material is essential due to the flammability of the compound.
    Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.Protects against the inhalation of vapors, which may cause respiratory tract irritation.

    III. Operational Plan: A Step-by-Step Guide to Safe Handling

    A systematic workflow is critical to minimizing exposure and ensuring a safe experimental environment.

    Workflow for Safe Handling of (4-Fluorophenyl)methyl-trimethylsilane

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_transfer Transfer Reagent in Fume Hood prep_materials->handle_transfer Proceed to Handling handle_reaction Set up Reaction Under Inert Atmosphere handle_transfer->handle_reaction handle_monitoring Monitor Reaction Progress handle_reaction->handle_monitoring cleanup_quench Quench Reaction Carefully handle_monitoring->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Feasible Synthetic Routes

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    Reactant of Route 1
    (4-Fluorophenyl)methyl-trimethylsilane
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    Reactant of Route 2
    (4-Fluorophenyl)methyl-trimethylsilane
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